molecular formula C10H20O3 B11904236 p-Menthane-1,3,8-triol

p-Menthane-1,3,8-triol

Cat. No.: B11904236
M. Wt: 188.26 g/mol
InChI Key: JRNAYJOJYCECDH-WEDXCCLWSA-N
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Description

(1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol is a monoterpene derivative of significant interest in natural product and medicinal chemistry research. This compound is part of a class of rare monoterpenes that have been successfully isolated from marine-derived fungi, which represent a promising and underexplored source of novel chemical structures . The discovery of new monoterpenes from these marine fungal sources has been particularly challenging, with only a limited number reported over the past two decades, underscoring the research value of this chemical class . Compounds with this core structure are frequently investigated for their potential bioactive properties. Related monoterpenes and polyketides from the ascidian-derived fungus Diaporthe sp. SYSU-MS4722 have shown notable biological activities, including moderate total antioxidant capacity and significant anti-inflammatory effects . In related research, specific monoterpenes and polypropionate derivatives from engineered strains of this fungus have demonstrated cytotoxic activity against human non-small cell lung cancer A549 cells and inhibited the secretion of inflammatory cytokines such as IL-6 . The specific stereochemistry of this compound is critical to its biological function and interaction with molecular targets. Researchers utilize this and similar structures to explore new chemical space from marine fungal resources, study biosynthetic pathways, and screen for potential lead compounds in drug discovery . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol

InChI

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3/t7-,8+,10+/m1/s1

InChI Key

JRNAYJOJYCECDH-WEDXCCLWSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]([C@H](C1)O)C(C)(C)O)O

Canonical SMILES

CC1(CCC(C(C1)O)C(C)(C)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

p-Menthane-1,3,8-triol is a monoterpenoid that has been isolated from plants such as Mentha canadensis L.[1][2] As a member of the menthane family, which includes well-known compounds like menthol (B31143) and the insect repellent p-Menthane-3,8-diol (PMD), it holds potential interest for various research and development applications. Understanding its fundamental physicochemical properties is a critical first step in exploring its potential biological activity, formulating delivery systems, and assessing its suitability for drug development.

This technical guide provides a consolidated overview of the known and predicted physicochemical properties of this compound. It includes a summary of quantitative data, detailed descriptions of relevant experimental protocols, and visualizations to illustrate key processes and relationships pertinent to its study.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that some of these values are predicted through computational models due to limited experimental data for this specific triol.

PropertyValueSource
CAS Number 155348-06-4[1][3][4][5]
Molecular Formula C₁₀H₂₀O₃[1][5]
Molecular Weight 188.26 g/mol [1][5]
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol[5]
Appearance Oil[4]
Density 1.133 ± 0.06 g/cm³ (Predicted)[4]
pKa 14.95 ± 0.60 (Predicted)[4]
LogP (Octanol/Water) 0.8 (Computed by XLogP3)[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][4]

Experimental Protocols & Methodologies

While specific experimental reports detailing the determination of all properties for this compound are not widely published, standard methodologies are employed for such characterizations. Furthermore, the synthesis of the closely related and structurally similar compound, p-Menthane-3,8-diol (PMD), provides a relevant procedural example.

Synthesis Workflow: Acid-Catalyzed Cyclization of Citronellal

The synthesis of p-menthane (B155814) diols and triols often involves the acid-catalyzed hydration and cyclization of citronellal, which is the primary component of the essential oil from Corymbia citriodora (formerly Eucalyptus citriodora). This process serves as a practical model for obtaining related p-menthane structures.

G cluster_start Starting Material cluster_process Synthesis Process cluster_analysis Purification & Analysis start Eucalyptus citriodora Essential Oil (EO) flask 250ml 2-Necked Flask start->flask Add 25g EO stir Magnetic Stirring flask->stir temp Temperature Control (e.g., 50°C) flask->temp isolate Isolate Cis/Trans Isomers flask->isolate After 5 hours, quench reaction acid Sulfuric Acid (H₂SO₄) (e.g., 0.25%) acid->flask Add Acid Catalyst analysis Structural Analysis (NMR, IR, GC-MS) isolate->analysis product Purified p-Menthane-3,8-diol (PMD) analysis->product

Caption: Workflow for the synthesis of p-Menthane-3,8-diol from Eucalyptus oil.

Methodology Detail:

  • Reaction Setup: 25g of Eucalyptus citriodora essential oil (rich in citronellal) is added to a 250 mL two-necked flask equipped with a magnetic stirrer.[6]

  • Catalyst Addition: A carefully measured amount of aqueous sulfuric acid (e.g., at a 3:1 weight ratio of acid solution to essential oil, with the acid at 0.25% concentration) is added to the flask.[6]

  • Reaction Conditions: The mixture is stirred continuously at a controlled temperature, for instance, 50°C, for a period determined to yield optimal conversion (e.g., 5 hours).[6]

  • Workup and Purification: The reaction is quenched, and the product mixture is processed to isolate the p-menthane-3,8-diol. This typically involves neutralization, solvent extraction, and chromatography to separate the cis and trans isomers.

  • Structural Confirmation: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Standard Protocols for Physicochemical Property Determination
  • Melting and Boiling Point: Determined using a calibrated digital melting point apparatus or a distillation setup under controlled pressure, respectively. For an oil, the boiling point is the more relevant parameter.

  • Solubility: The shake-flask method (OECD Guideline 105) is the standard. A surplus of the compound is agitated in a solvent (e.g., water, ethanol, DMSO) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured, typically by HPLC or UV-Vis spectroscopy.

  • pKa Determination: Potentiometric titration is a common method. The compound is dissolved in a suitable solvent (often a water-methanol mixture) and titrated with a strong base (e.g., NaOH) while the pH is monitored. The pKa is determined from the half-equivalence point on the titration curve.

  • LogP (Octanol-Water Partition Coefficient): The shake-flask method is also standard here (OECD Guideline 107). The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured to calculate the partition coefficient.

Relevance to Drug Development

The physicochemical properties of a compound like this compound are fundamental predictors of its behavior in biological systems. Properties such as solubility and lipophilicity (LogP) are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

G cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) cluster_outcome Development Outcome sol Aqueous Solubility abs Absorption (e.g., Gut Wall Permeation) sol->abs High solubility favors dissolution logp LogP (Lipophilicity) logp->abs Optimal LogP (0-5) favors membrane crossing dist Distribution (e.g., Blood-Brain Barrier) logp->dist High LogP can increase tissue binding bio Oral Bioavailability abs->bio dist->bio

Caption: Relationship between physicochemical properties and bioavailability.

  • Solubility: Adequate aqueous solubility is essential for a compound to dissolve in gastrointestinal fluids before it can be absorbed. The multiple hydroxyl groups on this compound suggest it likely has higher water solubility than less polar monoterpenes.

  • Lipophilicity (LogP): This parameter indicates how well a compound can partition into lipid membranes. A balanced LogP value is crucial; if it's too low (too hydrophilic), it won't cross cell membranes efficiently. If it's too high (too lipophilic), it may get trapped in fat tissues or have poor solubility. The predicted LogP of ~0.8 for this compound suggests it is relatively hydrophilic.

Biological Activity Context

While specific biological activities for this compound are not extensively documented, the related compound p-Menthane-3,8-diol (PMD) is a well-known and effective insect repellent derived from the lemon eucalyptus plant.[7][8][9] It is the only biopesticide active ingredient approved for use against mosquitoes by the U.S. EPA. The presence of hydroxyl groups is considered crucial for its repellent activity, suggesting that this compound, with its three hydroxyl groups, could be a candidate for similar bioactivity screening.

References

In-depth Technical Guide: p-Menthane-1,3,8-triol (CAS: 155348-06-4) - A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound p-Menthane-1,3,8-triol, identified by the CAS number 155348-06-4. Despite a comprehensive search of scientific literature and chemical databases, it is crucial to inform the research community that there is a significant lack of in-depth, publicly available technical data for this specific molecule. Information regarding its biological activity, experimental protocols, and associated signaling pathways is not available in the current body of scientific literature.

Chemical and Physical Properties

What is known about this compound is limited to its basic chemical and physical properties. This monoterpenoid has been isolated from Mentha canadensis L.[1] The available data is summarized in the table below.

PropertyValueSource
CAS Number 155348-06-4N/A
Molecular Formula C₁₀H₂₀O₃[2][3][4]
Molecular Weight 188.26 g/mol [2]
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol[2]
Natural Source Mentha canadensis L.[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Synthesis

Biological Activity and Mechanism of Action

There is no scientific literature available that describes the biological activity, mechanism of action, or any associated signaling pathways for this compound. Extensive searches have not yielded any studies, either in vitro or in vivo, that have investigated the pharmacological or biological effects of this compound. Therefore, no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters can be provided.

Distinction from p-Menthane-3,8-diol (PMD)

It is critical to distinguish this compound from the structurally related and well-researched compound, p-Menthane-3,8-diol (PMD) . PMD is a widely known active ingredient in insect repellents and has a substantial body of research detailing its efficacy, mechanism of action, and safety profile. The vast majority of search results for "p-Menthane-triol" or similar terms refer to PMD, not the 1,3,8-triol isomer. Researchers should exercise caution to avoid confusion between these two distinct chemical entities.

Future Research Directions

The current lack of data on this compound presents an opportunity for novel research. A logical workflow for investigating this compound would be:

G cluster_0 Initial Research & Synthesis cluster_1 Biological Screening cluster_2 Mechanism of Action & In Vivo Studies Chemical Synthesis Develop & Validate Chemical Synthesis Protocol Purification & Characterization Purify and Characterize (NMR, MS, etc.) Chemical Synthesis->Purification & Characterization In Vitro Screening Broad In Vitro Screening Assays Purification & Characterization->In Vitro Screening Hit Identification Identification of Biological 'Hits' In Vitro Screening->Hit Identification Dose-Response Studies Dose-Response & Potency Determination Hit Identification->Dose-Response Studies MoA Studies Mechanism of Action Studies Dose-Response Studies->MoA Studies In Vivo Models Testing in Relevant In Vivo Models MoA Studies->In Vivo Models

Caption: Proposed workflow for the initial investigation of this compound.

Conclusion

References

Uncharted Territory: The Biological Activity of p-Menthane-1,3,8-triol Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activities of p-Menthane-1,3,8-triol. Despite its structural similarity to other well-studied p-menthane (B155814) derivatives with notable pharmacological effects, this specific triol remains a largely uncharacterized molecule. Extensive searches for its anti-inflammatory, anticancer, and antimicrobial properties, as well as its mechanisms of action, have yielded no specific experimental data.

Currently, information on this compound is predominantly confined to chemical supplier databases and compound registries. These sources provide basic physicochemical properties but lack any in-vitro or in-vivo biological data. This absence of research stands in contrast to the extensive studies on related compounds, such as p-menthane-3,8-diol (B45773) (PMD), which is widely recognized for its potent insect-repellent properties.

The p-Menthane Scaffold: A Promising but Understudied Framework

The p-menthane chemical scaffold is a common motif in a variety of natural products with diverse biological activities. For instance, a study on the cytotoxicity of various p-menthane derivatives against human tumor cell lines (OVCAR-8, HCT-116, and SF-295) highlighted the potential of this structural class in cancer research. However, this particular study did not include this compound in its panel of tested compounds, leaving its cytotoxic potential unknown.

Future Research Directions: A Call for Investigation

The lack of data on the biological activities of this compound presents a clear opportunity for future research. A logical first step would be to conduct a comprehensive screening of its potential pharmacological effects. The following experimental workflow is proposed for a foundational investigation into the bioactivity of this compound.

G cluster_synthesis Compound Acquisition cluster_mechanistic Mechanistic Studies (If Activity is Observed) synthesis Synthesis or Isolation of This compound purification Purification and Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) on Cancer and Normal Cell Lines purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) against Bacteria and Fungi purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition in Macrophages) purification->anti_inflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RT-qPCR) cytotoxicity->pathway_analysis antimicrobial->pathway_analysis anti_inflammatory->pathway_analysis in_vivo In Vivo Model Validation pathway_analysis->in_vivo

Caption: Proposed workflow for the initial biological evaluation of this compound.

This systematic approach would enable a thorough first-pass assessment of the compound's biological profile and could uncover novel therapeutic applications. The potential for this compound to exhibit interesting pharmacological activities is underscored by the known bioactivities of other hydroxylated p-menthane derivatives. Therefore, its investigation is a worthwhile endeavor for researchers in drug discovery and natural product chemistry.

p-Menthane-1,3,8-triol: A Monoterpenoid from Mentha canadensis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of a Naturally Occurring Triol

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid that has been identified as a natural constituent of Mentha canadensis (also known as wild mint or corn mint)[1][2]. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its discovery, physicochemical properties, and the broader context of monoterpenoid biosynthesis in the Mentha genus. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development.

Discovery and Natural Occurrence

The general pathway for monoterpene biosynthesis in Mentha involves the cyclization of geranyl diphosphate (B83284) to form various monoterpene skeletons, which then undergo a series of enzymatic modifications, including hydroxylations, to produce a diverse array of compounds[3]. It is within this complex biosynthetic machinery that this compound is produced.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are summarized in the table below. These properties are essential for its isolation, characterization, and potential applications.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[4]
Molecular Weight 188.26 g/mol [4]
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol[4]
CAS Number 155348-04-6[4]
Topological Polar Surface Area 60.7 Ų[4]
Complexity 191[4]
XLogP3 0.8[4]

Experimental Protocols

Detailed experimental protocols for the initial isolation and structure elucidation of this compound from Mentha canadensis are not explicitly detailed in the currently available literature. However, a general workflow for the isolation of monoterpenoids from plant material can be inferred.

Hypothetical Isolation Workflow for this compound

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Dried Mentha canadensis Plant Material B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Column Chromatography (e.g., Silica Gel) D->E F Fraction Collection E->F G Isolated Fractions F->G H Spectroscopic Analysis (NMR, MS) G->H I Structure Elucidation H->I J Pure this compound I->J

Caption: A generalized workflow for the isolation and identification of this compound from Mentha canadensis.

Context within p-Menthane (B155814) Derivatives

The p-menthane skeleton is the basis for a wide range of naturally occurring and synthetic compounds. A notable and extensively studied analogue is p-Menthane-3,8-diol (B45773) (PMD), which is a well-known insect repellent[5][6][7]. PMD can be synthesized from citronellal (B1669106) and exists as a mixture of stereoisomers[5][7]. While this compound shares the same carbon backbone as PMD, the presence and position of the additional hydroxyl group significantly alter its chemical and physical properties.

Future Research Directions

The lack of detailed information on the discovery and biological activity of this compound presents several opportunities for future research. Key areas for investigation include:

  • Definitive Isolation and Characterization: A thorough phytochemical investigation of Mentha canadensis to isolate and unequivocally characterize this compound using modern analytical techniques.

  • Stereoselective Synthesis: The development of synthetic routes to access stereochemically pure isomers of this compound to enable the study of their individual properties.

  • Biological Activity Screening: Evaluation of the biological activities of this compound, including but not limited to insect repellent, antimicrobial, and anti-inflammatory properties, drawing parallels with the known activities of other p-menthane derivatives.

  • Biosynthetic Pathway Elucidation: Investigation into the specific enzymes and genetic pathways responsible for the biosynthesis of this compound in Mentha canadensis.

Logical Relationship of p-Menthane Research Areas

G cluster_natural_product Natural Product Chemistry cluster_synthesis Synthetic Chemistry cluster_biology Biological Evaluation A Isolation from Mentha canadensis B Structure Elucidation A->B C Stereoselective Synthesis B->C D Biological Activity Screening C->D E Pharmacological Studies D->E

Caption: Interrelation of key research areas for the advancement of knowledge on this compound.

References

An In-depth Technical Guide on the Spectral Data of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid and a diol with the chemical formula C10H20O3.[1] Its structure is based on the p-menthane (B155814) backbone, which is a derivative of cyclohexane. While this compound is commercially available from specialty chemical suppliers, comprehensive spectral characterization and detailed synthetic procedures are not widely published. This document aims to collate the available information and provide a technical overview for research and development purposes.

Chemical and Physical Properties

The fundamental properties of this compound have been computed and are available through chemical databases.

PropertyValueSource
Molecular Formula C10H20O3PubChem[1]
Molecular Weight 188.26 g/mol PubChem[1]
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diolPubChem[1]
CAS Number 155348-06-4PubChem[1]
Topological Polar Surface Area 60.7 ŲPubChem[1]
Complexity 191PubChem[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[2]

Spectral Data (Analog Reference)

As experimental spectra for this compound are not publicly available, data for a closely related isomer, (r-1,t-4)-p-menthane-1,7,8-triol , is presented below for reference. It is crucial to note that while structurally similar, the spectral details will differ.

Chemical Shift (ppm)Assignment
Data not available in search results

Note: While a 13C NMR spectrum is mentioned for this compound on SpectraBase, the specific chemical shift values are not provided in the search results.[3]

The mass spectrum of this related compound is available, providing insight into the fragmentation patterns of such molecules.

Note: The actual mass spectrum plot is not available in the search results to be tabulated.

Experimental Protocols (Adapted from Related Syntheses)

A specific experimental protocol for the synthesis of this compound has not been identified in the literature. However, a general procedure can be adapted from the synthesis of other p-menthane triols, such as p-menthane-3,8,9-triol, which involves the dihydroxylation of a suitable precursor.[4]

This adapted protocol outlines a potential synthetic route.

  • Starting Material: A suitable p-menthane derivative with an alkene functionality that can be dihydroxylated to yield the desired triol. For this compound, a potential precursor could be a p-menthene-diol.

  • Reaction Setup: The starting material is dissolved in an appropriate solvent system, such as a mixture of t-butanol and water.

  • Dihydroxylation: A catalytic amount of osmium tetroxide and a stoichiometric amount of an oxidizing agent like N-methylmorpholine N-oxide (NMO) are added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with a reducing agent, such as sodium sulfite. The organic layer is extracted with an appropriate solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure p-menthane triol.

  • Characterization: The structure of the final product is confirmed using standard spectroscopic techniques, including NMR (¹H and ¹³C), IR, and mass spectrometry.

Visualizations

The following diagram illustrates a logical workflow for the synthesis and characterization of a p-menthane triol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis start Starting Material (p-Menthene Derivative) reaction Dihydroxylation (e.g., OsO4/NMO) start->reaction workup Reaction Quenching & Workup reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography pure Pure p-Menthane Triol chromatography->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir analysis Spectral Data Analysis & Interpretation nmr->analysis ms->analysis ir->analysis

Caption: Logical workflow for the synthesis and characterization of a p-menthane triol.

Conclusion

While this compound is an identified chemical entity, a comprehensive public repository of its experimental spectral data and a detailed, validated synthesis protocol are currently lacking. This guide provides the available computed data for the target molecule and presents experimental information for closely related analogs to serve as a valuable reference for researchers in the field. The provided logical workflow for synthesis and characterization can guide the experimental design for producing and verifying this compound in a laboratory setting. Further research is encouraged to fully characterize this compound and publish the findings to enrich the collective scientific knowledge.

References

A Technical Guide to p-Menthane-1,3,8-triol: Nomenclature, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Menthane-1,3,8-triol, a monoterpenoid found in nature. This document consolidates its chemical identity, physicochemical properties, and generalized experimental protocols relevant to its isolation and characterization. This guide is intended to serve as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity: IUPAC Name and Synonyms

The systematic naming of chemical compounds is crucial for unambiguous identification in research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol [1][2].

In addition to its formal IUPAC name, this compound is known by several synonyms in chemical literature and databases. These include:

  • This compound[1][2]

  • 1,3-Cyclohexanediol, 4-(1-hydroxy-1-methylethyl)-1-methyl- [1S-(1alpha,3alpha,4alpha)]- (9CI)[1][2]

  • 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol[1][2]

The Chemical Abstracts Service (CAS) Registry Number for this compound is 155348-06-4 [1].

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its handling, formulation, and potential application in drug development. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[1][3]
Molecular Weight 188.26 g/mol [1][3]
Physical Description Oil[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[4]
Storage Desiccate at -20°C[4]

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound from its natural source, Mentha canadensis (Canadian mint)[3][5], is not extensively documented in publicly available literature, a general methodology for the isolation of monoterpenoids from plant material can be outlined. The following protocol is a representative example based on standard phytochemical techniques.

Objective: To isolate this compound from the biomass of Mentha canadensis.

Materials and Equipment:

  • Dried and powdered aerial parts of Mentha canadensis

  • Methanol (B129727) (reagent grade)

  • Hexane (B92381) (reagent grade)

  • Ethyl acetate (reagent grade)

  • Silica (B1680970) gel for column chromatography (70-230 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

  • Analytical instrumentation for characterization (e.g., NMR, MS, IR)

Methodology:

  • Extraction:

    • Macerate the dried, powdered plant material in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning sequentially with hexane and then ethyl acetate.

    • Separate the layers and collect the ethyl acetate fraction, which is likely to contain the more polar monoterpenoids.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield a concentrated extract.

  • Chromatographic Separation:

    • Subject the concentrated ethyl acetate extract to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions with similar TLC profiles.

  • Purification:

    • Subject the fractions containing the target compound to further chromatographic purification steps, such as preparative TLC or HPLC, until a pure compound is obtained.

  • Structure Elucidation:

    • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and MS) to confirm its identity as this compound.

Logical Workflow for Natural Product Isolation

The process of isolating and identifying a specific natural product like this compound from a plant source involves a systematic workflow. The following diagram illustrates the key stages of this process.

Natural_Product_Isolation cluster_0 Plant Material Preparation cluster_1 Extraction and Fractionation cluster_2 Purification cluster_3 Characterization A Collection of Mentha canadensis B Drying and Powdering A->B C Solvent Extraction (Methanol) B->C E Crude Extract C->E D Solvent Partitioning F Column Chromatography D->F E->D G Fraction Collection and TLC Analysis F->G H Further Purification (e.g., HPLC) G->H I Spectroscopic Analysis (NMR, MS) H->I J Structure Elucidation I->J K Pure this compound J->K

References

The Enigmatic Potential of p-Menthane-1,3,8-triol: A Review of a Sparsely Explored Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current state of knowledge regarding the potential therapeutic effects of p-Menthane-1,3,8-triol. Despite its natural origin and defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant scarcity of research into its pharmacological properties. This document summarizes the limited available information and highlights the considerable knowledge gaps that present both a challenge and an opportunity for future research.

Chemical Identity and Origin

This compound is a monoterpenoid, a class of naturally occurring organic compounds. It has been identified as a constituent of plants from the Mentha genus, specifically isolated from the herbs of Mentha canadensis L.[1][2][3][4][5] Its chemical structure and properties are cataloged in chemical databases such as PubChem, which provides details on its molecular formula (C10H20O3) and other physicochemical characteristics.[6]

Current Landscape of Therapeutic Research

A thorough investigation of scientific databases and scholarly articles for studies on the therapeutic effects of this compound yields a notable absence of in-depth research. While the compound is commercially available from various chemical suppliers for research purposes, there is a lack of published studies detailing its mechanism of action, pharmacological activity, or potential therapeutic applications.[7] One document briefly mentions a lack of in vitro activity for this compound in a specific context, though further details are not provided.[8]

This stands in stark contrast to the closely related compound, p-Menthane-3,8-diol (PMD), which is a well-documented and widely used insect repellent. The extensive body of research on PMD should not be extrapolated to this compound, as the presence of an additional hydroxyl group can significantly alter the biological activity of a molecule.

Knowledge Gaps and Future Directions

The lack of data on the therapeutic potential of this compound presents a clear opportunity for novel research. The following areas represent critical starting points for any investigation into this compound:

  • Initial Pharmacological Screening: A broad-based screening of this compound against various cell lines and biological targets is necessary to identify any potential therapeutic activity. This could include, but is not limited to, anti-inflammatory, antimicrobial, anti-cancer, or neuroprotective assays.

  • Toxicological and Safety Evaluation: Before any therapeutic potential can be seriously considered, a thorough toxicological assessment is required to determine the compound's safety profile.

  • Mechanism of Action Studies: Should any promising activity be identified, subsequent research would need to focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

Conclusion

At present, this compound remains a largely unexplored natural product from a therapeutic standpoint. The information available is confined to its chemical identity and natural origin. For researchers, scientists, and drug development professionals, this compound represents a blank slate. The path forward requires foundational research to first determine if this compound possesses any significant biological activity that would warrant further investigation as a potential therapeutic agent. Without such fundamental data, any discussion of its therapeutic effects remains purely speculative. The scientific community is encouraged to undertake the initial exploratory studies that could unveil the currently hidden potential of this monoterpenoid.

References

Methodological & Application

Application Notes and Protocols for the Isolation of p-Menthane-1,3,8-triol from Mentha canadensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mentha canadensis L., commonly known as Canadian mint or wild mint, is a perennial herb belonging to the Lamiaceae family. It is widely distributed across North America, Asia, and Europe and is known for its characteristic minty aroma, primarily due to a high content of menthol (B31143) and menthone in its essential oil.[1] Beyond the volatile components, Mentha canadensis is a source of various non-volatile bioactive compounds, including flavonoids and terpenoids.[2] One such terpenoid that has been identified in Mentha canadensis is p-Menthane-1,3,8-triol, a polar monoterpenoid.[3][4][5] This document provides detailed protocols for the extraction, isolation, and characterization of this compound from the aerial parts of Mentha canadensis.

Data Presentation

The physicochemical properties of this compound are summarized in the table below. This information is crucial for designing appropriate extraction and purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.26 g/mol [1]
CAS Number 155348-06-4[1]
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol[1]
Physical Description Oil[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[4][6]
Storage Temperature 2-8°C[6]

Experimental Protocols

The following protocols are designed for the systematic extraction and isolation of this compound from Mentha canadensis.

Plant Material Collection and Preparation
  • Collection: Harvest the aerial parts (leaves and stems) of Mentha canadensis during the flowering stage to ensure a high concentration of secondary metabolites.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Polar Metabolites
  • Maceration: Soak the powdered plant material (1 kg) in 80% methanol (B129727) (5 L) in a large container at room temperature for 48 hours with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 80% methanol to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

Fractionation by Liquid-Liquid Partitioning
  • Suspension: Suspend the crude methanolic extract in distilled water (500 mL).

  • Partitioning: Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity:

    • n-hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes.

    • Dichloromethane (3 x 500 mL) to separate compounds of intermediate polarity.

    • Ethyl acetate (3 x 500 mL) which is expected to contain this compound due to its polarity.

  • Drying and Concentration: Collect the ethyl acetate fraction, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator to yield the ethyl acetate fraction.

Isolation by Column Chromatography
  • Stationary Phase: Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:1) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid reagent followed by heating).

  • Pooling and Concentration: Pool the fractions containing the compound of interest (based on TLC analysis) and concentrate them under reduced pressure to obtain the isolated this compound.

Purity Analysis and Structural Elucidation
  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the isolated compound using a C18 column with a mobile phase such as a gradient of methanol and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR): Elucidate the structure of the isolated compound by performing ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments.

Visualizations

Experimental Workflow

experimental_workflow plant_material Mentha canadensis (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding drying->grinding powdered_material Powdered Plant Material grinding->powdered_material extraction Maceration with 80% Methanol powdered_material->extraction filtration Filtration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Discarded) partitioning->hexane_fraction Non-polar dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction Mid-polar ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction Polar column_chromatography Silica Gel Column Chromatography ea_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions pure_compound This compound pooled_fractions->pure_compound analysis Purity Analysis & Structural Elucidation (HPLC, GC-MS, NMR) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

Putative Signaling Pathway (Insect Repellency)

While the specific signaling pathway for this compound is not yet elucidated, a putative mechanism for its insect repellent activity can be hypothesized based on related compounds like p-menthane-3,8-diol.

putative_signaling_pathway compound This compound receptor Odorant Receptor (OR) on Insect Antennae compound->receptor Binds to gnp G-protein receptor->gnp Activates ac Adenylate Cyclase gnp->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates ion_channel Ion Channel pka->ion_channel Phosphorylates neuron_signal Altered Neuronal Signal ion_channel->neuron_signal Modulates activity behavior Repellent Behavior neuron_signal->behavior Leads to

Caption: Putative signaling pathway for insect repellency by this compound.

References

Application Notes and Protocols: Synthesis of p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This document provides a comprehensive protocol for the synthesis of the closely related and widely studied compound, p-Menthane-3,8-diol (B45773) (PMD) , a highly effective and commercially significant insect repellent.[3][4] The primary route detailed here is the acid-catalyzed cyclization and hydration of (±)-citronellal, a method that is well-documented and scalable.[5][6][7] This protocol is intended for researchers, scientists, and drug development professionals.

Application Note: Synthesis of p-Menthane-3,8-diol (PMD) via Acid-Catalyzed Cyclization of Citronellal (B1669106)

The synthesis of p-Menthane-3,8-diol (PMD) from citronellal is a classic example of an acid-catalyzed intramolecular carbonyl-ene reaction followed by hydration. The process converts the acyclic monoterpenoid aldehyde, citronellal, into a mixture of cis and trans isomers of the cyclic diol, PMD.[8][9] Sulfuric acid is a commonly used catalyst for this transformation, offering high conversion and selectivity under optimized conditions.[5][6] Alternative catalysts include solid acids and pressurized carbon dioxide in water, which can offer environmental and processing benefits.[7][10]

The reaction proceeds via the protonation of the aldehyde group in citronellal, which facilitates the cyclization to form a carbocation intermediate. This intermediate is then trapped by water to yield the thermodynamically stable p-menthane-3,8-diol. The ratio of cis to trans isomers can be influenced by reaction conditions.[6][11]

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from representative studies on the synthesis of PMD from citronellal.

Table 1: Effect of Sulfuric Acid Catalyst on Citronellal Conversion and PMD Selectivity

Catalyst Conc. (% w/w H₂SO₄) Temperature (°C) Time (h) Conversion (%) Selectivity for PMD (%) Reference
0.25% 50 5 - 76.3% (from EO) [6]
0.25% 50 11 97.9% 92.3% [5][6][11]

| 0.1% - 0.5% | 30, 50, 70 | 2 - 11 | - | - |[12] |

Table 2: Alternative Catalysts for PMD Synthesis

Catalyst Solvent Temperature (°C) Time (h) Conversion (%) Yield of PMD (%) Reference
Lignin-derived Carbon Acid Water - - 97% 86% [10]

| CO₂ (7.0 MPa) / H₂O | Water | 120 | 2 | 53% | - |[7] |

Experimental Protocol: Synthesis of p-Menthane-3,8-diol

This protocol details the synthesis, purification, and characterization of p-menthane-3,8-diol from (±)-citronellal using sulfuric acid as a catalyst.

Materials and Equipment:
  • (±)-Citronellal (≥95%)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Deionized Water

  • n-Heptane or n-Hexane

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Chloride (NaCl), saturated solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel (for column chromatography)

  • Ethyl Acetate (B1210297)

  • 250 mL two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Low-temperature freezer or bath (-20°C to -50°C)

  • Filtration apparatus (e.g., Büchner funnel)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Methodology:

1. Reaction Setup: a. Prepare a 0.25% (w/w) aqueous sulfuric acid solution. For example, add 0.25 g of concentrated H₂SO₄ carefully to 99.75 g of deionized water with cooling. b. To a 250 mL two-necked flask equipped with a magnetic stirrer and condenser, add a specified volume of the 0.25% H₂SO₄ solution. c. Begin stirring and heat the solution to 50°C using a heating mantle.[5][6]

2. Synthesis (Acid-Catalyzed Cyclization): a. Once the acid solution reaches 50°C, slowly add citronellal to the flask. A typical ratio involves adding 25 g of citronellal to 75 g of the acid solution.[12] b. Maintain the reaction mixture at 50°C with vigorous stirring for 5 to 11 hours.[5][6][12] c. Monitor the reaction progress by taking small aliquots periodically and analyzing by TLC or GC to confirm the disappearance of the citronellal starting material.

3. Work-up and Extraction: a. After the reaction is complete (typically after 11 hours for maximum conversion), cool the mixture to room temperature. b. Transfer the reaction mixture to a separatory funnel. c. Extract the product from the aqueous layer using an aliphatic hydrocarbon solvent like n-heptane or n-hexane.[13] d. Carefully neutralize the organic layer by washing with a saturated sodium bicarbonate solution until effervescence ceases. e. Wash the organic layer subsequently with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

4. Purification (Crystallization and Chromatography): a. Crystallization: Concentrate the dried organic solution using a rotary evaporator to obtain a crude oily product. Cool the crude product to a low temperature (e.g., -20°C to -50°C) for several hours (up to 20 h) to induce crystallization.[5][6] Filter the resulting colorless crystals and wash with a small amount of cold solvent. This step yields a mixture of cis- and trans-PMD with high purity.[13] An 80% yield can be achieved at this stage.[5][6] b. Column Chromatography (for isomer separation): If separation of cis and trans isomers is required, the crude or crystallized product can be purified by silica gel column chromatography.[12] A typical eluent system is a mixture of ethyl acetate and n-hexane (e.g., 1:5 v/v).[11] Collect fractions and analyze by TLC to isolate the individual isomers.

5. Characterization: a. Determine the purity and isomer ratio of the final product using GC-MS. b. Confirm the chemical structure of the synthesized PMD isomers using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Start: Citronellal & 0.25% H₂SO₄ reaction Cyclization & Hydration (50°C, 5-11h) start->reaction extraction Extraction (n-Heptane) reaction->extraction neutralize Neutralization (Sat. NaHCO₃) extraction->neutralize dry Drying (MgSO₄) neutralize->dry concentrate Concentration (Rotovap) dry->concentrate crystallize Low-Temp Crystallization (-50°C, 20h) concentrate->crystallize chromatography Silica Gel Chromatography (Isomer Separation) concentrate->chromatography end_product Final Product: p-Menthane-3,8-diol crystallize->end_product chromatography->end_product analysis Characterization (GC-MS, NMR, IR) end_product->analysis

Caption: Workflow for the synthesis and purification of p-Menthane-3,8-diol.

Proposed Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism Citronellal Citronellal Protonated Protonated Aldehyde Citronellal->Protonated + H⁺ Carbocation Carbocation Intermediate Protonated->Carbocation Intramolecular Carbonyl-Ene Reaction PMD p-Menthane-3,8-diol (PMD) Carbocation->PMD + H₂O, - H⁺

Caption: Acid-catalyzed cyclization mechanism of citronellal to PMD.

References

Application Notes and Protocols for the Characterization of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analytical Methods for the Characterization of p-Menthane-1,3,8-triol

Introduction

This compound is a monoterpenoid that has been identified as a natural product isolated from the herbs of Mentha canadensis L.[1][2] As a member of the p-menthane (B155814) family, which includes well-known compounds like menthol (B31143) and p-menthane-3,8-diol (B45773) (PMD), its characterization is crucial for quality control, toxicological assessment, and exploration of its potential biological activities. This document provides an overview of the analytical methodologies applicable to the characterization of this compound.

Note on Data Availability: As of the current date, detailed experimental data and specific protocols for the analytical characterization of this compound are not extensively available in published scientific literature. The following sections provide a framework of recommended analytical techniques and protocols based on the analysis of structurally similar compounds, such as other p-menthane triols and the extensively studied p-menthane-3,8-diol. These can be adapted for the specific analysis of this compound.

General Experimental Workflow

The characterization of a natural product like this compound typically follows a systematic workflow, from isolation to structural elucidation and quantification.

Experimental Workflow for this compound Characterization cluster_0 Isolation and Purification cluster_1 Structural Elucidation cluster_2 Quantification and Purity Natural_Source Natural Source (e.g., Mentha canadensis L.) Extraction Solvent Extraction Natural_Source->Extraction Chromatography Column Chromatography (e.g., Silica Gel) Extraction->Chromatography Purified_Compound Purified this compound Chromatography->Purified_Compound NMR NMR Spectroscopy (1H, 13C, 2D NMR) Purified_Compound->NMR MS Mass Spectrometry (EI-MS, ESI-MS) Purified_Compound->MS FTIR FTIR Spectroscopy Purified_Compound->FTIR GC_MS_Quant GC-MS Quantification Purified_Compound->GC_MS_Quant HPLC_Quant HPLC-UV/ELSD Quantification Purified_Compound->HPLC_Quant Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment GC_MS_Quant->Purity_Assessment HPLC_Quant->Purity_Assessment

Caption: General experimental workflow for the isolation, structural elucidation, and quantification of this compound.

Physicochemical Properties

Basic physicochemical properties of this compound have been computed and are available in public databases. These properties are essential for the development of analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃--INVALID-LINK--[1]
Molecular Weight 188.26 g/mol --INVALID-LINK--[1]
CAS Number 155348-06-4--INVALID-LINK--[1]
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol--INVALID-LINK--[1]
Predicted LogP 0.8--INVALID-LINK--[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Generic Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton environments.

    • Acquire a ¹³C NMR spectrum to identify the carbon environments.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

    • Acquire a 2D COSY (¹H-¹H Correlation Spectroscopy) spectrum to establish proton-proton connectivities.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine direct one-bond proton-carbon correlations.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations, which are crucial for establishing the overall carbon skeleton and the positions of functional groups.

  • Data Analysis: Integrate peak areas in the ¹H NMR spectrum, determine chemical shifts (δ) in ppm, and measure coupling constants (J) in Hz. Analyze the correlation peaks in the 2D spectra to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Generic Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions (Illustrative):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions (Illustrative):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses (e.g., water, methyl groups) that can provide structural clues.

Expected Fragmentation: For a p-menthane triol, characteristic fragmentation would likely involve the loss of one or more hydroxyl groups as water molecules (M-18), and cleavage of the isopropyl group or the methyl group from the cyclohexane (B81311) ring.

Chromatographic Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like terpenoids.

Generic Protocol for Quantitative GC-MS Analysis:

  • Standard Preparation: Prepare a stock solution of a this compound analytical standard of known purity. Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh the sample (e.g., an extract) and dissolve it in a known volume of a suitable solvent. Dilute the sample so that the expected concentration of the analyte falls within the range of the calibration curve.

  • Instrumentation and Conditions: Use the GC-MS conditions as described in the Mass Spectrometry section. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, using characteristic fragment ions of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte versus the concentration for the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

    • Calculate the final concentration in the original sample, accounting for all dilution factors.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of less volatile or thermally labile compounds. Since this compound lacks a strong chromophore, a UV detector may not be suitable unless derivatization is performed. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate.

Generic Protocol for HPLC-ELSD/MS Analysis:

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used for reversed-phase chromatography.

  • Stationary Phase: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detector: ELSD or a Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Quantification: Similar to GC, quantification is performed using an external standard calibration curve.

Logical Relationships in Analytical Method Selection

The choice of analytical methods is interconnected and often follows a logical progression.

Analytical Method Selection Logic Goal Characterize this compound Isolation Isolation & Purification Goal->Isolation Structure Structural Elucidation Goal->Structure Quantification Quantification & Purity Goal->Quantification Column_Chromatography Column Chromatography Isolation->Column_Chromatography NMR_Spectroscopy NMR (1H, 13C, 2D) Structure->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Structure->Mass_Spectrometry FTIR_Spectroscopy FTIR Spectroscopy Structure->FTIR_Spectroscopy GC_MS GC-MS Quantification->GC_MS HPLC_ELSD_MS HPLC-ELSD/MS Quantification->HPLC_ELSD_MS Column_Chromatography->NMR_Spectroscopy Column_Chromatography->Mass_Spectrometry NMR_Spectroscopy->Structure Mass_Spectrometry->Structure

Caption: Logical relationships in the selection of analytical methods for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques. While specific published data for this compound is limited, the protocols and methodologies established for similar terpenoids provide a robust framework for its analysis. The application of high-resolution NMR and MS will be paramount for unambiguous structural elucidation, while GC-MS and HPLC are suitable for its quantification in various matrices. Further research is needed to populate the literature with specific analytical data for this compound.

References

Application Note: Mass Spectrometry Analysis of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid that has been isolated from plant sources such as the herbs of Mentha canadensis L.[1][2][3]. Its molecular formula is C10H20O3 with a molecular weight of 188.26 g/mol [4]. As a member of the p-menthane (B155814) family, which includes well-known compounds like menthol (B31143) and the effective insect repellent p-Menthane-3,8-diol (PMD)[5][6], this compound is of interest for its potential biological activities. The development of robust and reliable analytical methods is crucial for its identification, quantification, and quality control in research and potential commercial applications.

This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and outlines a complementary approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct mass spectral data for this specific triol, the fragmentation patterns presented are predicted based on the known behavior of structurally similar compounds, such as p-Menthane-3,8-diol[6][7].

Experimental Protocols

General Experimental Workflow

The overall process for the analysis of this compound involves sample preparation, instrumental analysis, and subsequent data processing for identification and quantification.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Standard Preparation Dilution Dilution & Filtration Standard->Dilution Sample Sample Extraction (e.g., from Mentha sp.) Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Inject LCMS LC-MS/MS Analysis Dilution->LCMS Inject Qual Qualitative Analysis (Spectral Library Match) GCMS->Qual LCMS->Qual Quant Quantitative Analysis (Calibration Curve) Qual->Quant Report Reporting Quant->Report

Caption: General workflow for the MS analysis of this compound.
Protocol for GC-MS Analysis

This protocol is adapted from established methods for the related compound p-Menthane-3,8-diol[5][6].

a. Sample and Standard Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard. Dissolve in a 10 mL volumetric flask with ethanol (B145695) or ethyl acetate. Vortex for 1 minute to ensure complete dissolution.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in a suitable solvent.

  • Sample Preparation (from Plant Matrix):

    • Homogenize 1 g of dried Mentha canadensis leaves.

    • Perform accelerated solvent extraction (ASE) or soxhlet extraction with ethanol.

    • Evaporate the solvent under reduced pressure. Reconstitute the residue in a known volume of ethanol.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial. Dilute as necessary to bring the expected concentration into the calibration range.

b. Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min[8].
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature 230 °C
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu
Protocol for LC-MS/MS Analysis

This method is suitable for analyzing extracts with minimal cleanup and provides high sensitivity and specificity.

a. Sample and Standard Preparation

  • Stock and Calibration Standards: Prepare as described for GC-MS, but use methanol (B129727) or acetonitrile (B52724) as the solvent.

  • Sample Preparation: Prepare as for GC-MS, but reconstitute the final dried extract in the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% formic acid).

b. Instrumentation and Conditions

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Key Transitions Precursor Ion: [M+H-H₂O]⁺ (m/z 171.1); monitor for characteristic product ions.
Ion Source Params Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C; Gas Flow: 600 L/hr

Data Presentation and Discussion

Predicted GC-MS Fragmentation of this compound

The Electron Ionization (EI) mass spectrum of this compound is expected to show a weak or absent molecular ion (M⁺) at m/z 188 due to its instability. The fragmentation pathway will likely be dominated by sequential losses of water molecules from the three hydroxyl groups, followed by cleavage of the alkyl substituents.

Fragmentation M This compound (C10H20O3) M.W. = 188.26 M_ion [M]⁺˙ m/z 188 (not observed) M->M_ion EI (70 eV) M_H2O [M-H₂O]⁺˙ m/z 170 M_ion->M_H2O -H₂O frag3 [C₃H₇O]⁺ m/z 59 M_ion->frag3 Cleavage M_2H2O [M-2H₂O]⁺˙ m/z 152 M_H2O->M_2H2O -H₂O frag1 [M-H₂O-CH₃]⁺ m/z 155 M_H2O->frag1 -CH₃ frag2 [M-H₂O-C₃H₇O]⁺ m/z 111 M_H2O->frag2 -C₃H₇O M_3H2O [M-3H₂O]⁺˙ m/z 134 M_2H2O->M_3H2O -H₂O

Caption: Predicted EI fragmentation pathway for this compound.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/z (Mass-to-Charge)Predicted Ion IdentityInterpretation
188[M]⁺˙Molecular ion. Expected to be very low abundance or absent.
170[M-H₂O]⁺˙Loss of one water molecule. Expected to be a significant ion.
155[M-H₂O-CH₃]⁺Subsequent loss of a methyl group from the C1 position.
152[M-2H₂O]⁺˙Loss of a second water molecule.
134[M-3H₂O]⁺˙Loss of a third water molecule.
111[M-H₂O - C₃H₇O]⁺Loss of a hydroxy-isopropyl group from C4, a characteristic fragmentation for p-menthane structures.
81[C₆H₉]⁺Common fragment in cyclic terpenes, representing the cyclohexenyl cation after significant rearrangement.[6]
59[C₃H₇O]⁺Represents the hydroxy-isopropyl cation, [C(CH₃)₂OH]⁺, from cleavage at the C4 position.[6]
43[C₃H₇]⁺Isopropyl cation.[6]
Quantitative Analysis Summary

A quantitative method can be developed by constructing a calibration curve from the analysis of analytical standards. The peak area of a characteristic ion (e.g., m/z 170 or 155) is plotted against concentration.

Table 2: Typical Method Performance Characteristics (Hypothetical Values)

ParameterGC-MS MethodLC-MS/MS Method
Retention Time (RT) ~12.5 min (dependent on exact conditions)~5.8 min (dependent on exact conditions)
Linearity (r²) > 0.995> 0.998
Range 1 - 100 µg/mL10 - 5000 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~3 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~10 ng/mL
Precision (%RSD) < 10%< 5%

The protocols detailed in this application note provide a robust framework for the qualitative and quantitative analysis of this compound. The GC-MS method offers excellent separation and structural information based on predictable fragmentation patterns. The complementary LC-MS/MS method provides higher sensitivity and is ideal for complex matrices requiring minimal sample cleanup. While the fragmentation data presented is predictive, it serves as a strong foundation for method development and identification of this novel monoterpenoid.

References

Application Note: A Framework for Assessing the Cytotoxicity of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid naturally found in plants such as Mentha canadensis L.[1][2]. While it is primarily recognized as an effective, naturally derived insect repellent, the broader biological activities of many plant-derived compounds warrant further investigation[3][4][5]. The systematic evaluation of a natural product's cytotoxicity is a critical first step in drug discovery and toxicology, providing insights into its potential as a therapeutic agent (e.g., anticancer) or its risk profile[6][7]. Recent research has begun to explore the toxicological profile of this compound, comparing it to synthetic compounds and finding it to have a favorable safety profile in specific models[8][9].

This document provides a comprehensive framework and detailed protocols for assessing the cytotoxic potential of this compound. The proposed workflow progresses from initial high-throughput screening of cell viability and membrane integrity to more detailed mechanistic studies focused on apoptosis. These assays are fundamental for generating a robust cytotoxic profile of the compound against various cell lines.

Experimental Design & Workflow

A tiered approach is recommended to efficiently characterize the cytotoxic effects of this compound. The workflow begins with broad screening assays to determine if the compound affects cell viability, followed by assays to elucidate the mechanism of cell death.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (Apoptosis) cluster_2 Phase 3: Data Analysis & Interpretation A Prepare this compound Stock & Dilutions C Treat Cells with Compound (Dose-Response & Time-Course) A->C B Select & Culture Cell Lines (e.g., A549, MCF-7, HEK293) B->C D MTT Assay (Metabolic Activity) C->D Measure Viability E LDH Assay (Membrane Integrity) C->E Measure Lysis F Caspase-Glo 3/7 Assay (Executioner Caspase Activity) D->F If Viability Decreases G Annexin V / PI Staining (Flow Cytometry) D->G H Calculate IC50 Values D->H I Determine Mode of Cell Death (Apoptosis vs. Necrosis) E->I F->I G->I J Assess Therapeutic Index (Cancer vs. Normal Cells) H->J I->J

Caption: Tiered workflow for cytotoxic evaluation of this compound.

Data Presentation

Quantitative results should be summarized in tables to facilitate comparison across different assays, cell lines, and treatment durations.

Table 1: IC50 Values of this compound from MTT Assay

Cell LineType24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
HeLaCervical Adenocarcinoma
HEK293Normal Human Kidney

IC50 (half-maximal inhibitory concentration) values to be determined from dose-response curves.

Table 2: Summary of Mechanistic Assay Results at 48h

Cell LineTreatment (IC50 Conc.)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change)% Apoptotic Cells (Annexin V)
A549µM
MCF-7µM
HEK293µM

Results should be expressed relative to vehicle-treated controls.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][10] The amount of formazan is directly proportional to the number of viable cells.[11]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][12]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Selected cell lines (e.g., A549, MCF-7, HEK293)

  • SDS-HCl solubilization solution or acidified isopropanol[10][11]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[10] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO concentration matched to the highest compound dose) and a no-cell blank control.[11]

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[11][12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[10][11]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[12][13]

Data Analysis:

  • Correct the absorbance readings by subtracting the average absorbance of the blank (no-cell) wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

  • Plot % Viability against compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[14]

Materials:

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom plates with treated cells (from a parallel plate to the MTT assay)

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • Microplate spectrophotometer

Procedure:

  • Prepare Controls: On the plate with treated cells, designate wells for the following controls:

    • Spontaneous LDH Release: Vehicle-treated, untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint.[15][16]

    • Medium Background: Complete medium without cells.

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet any detached cells.[16]

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[15][16]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15][16]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[15][16]

  • Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm and a reference wavelength of 680 nm within one hour.[15]

Data Analysis:

  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

  • Subtract the medium background control absorbance from all other values.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] × 100

Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[17][18] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to produce a luminescent signal.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Treated cells in culture medium

  • Luminometer or microplate reader with luminescence capabilities

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in the white-walled 96-well plates as described in the MTT protocol. Include appropriate vehicle controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by gently shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the background luminescence (from no-cell control wells).

  • Express the results as fold change in caspase activity relative to the vehicle-treated control cells.

Apoptosis Signaling Pathways

Apoptosis is a highly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, such as Caspase-3 and Caspase-7, which are measured in the assay described above.

G cluster_0 Extrinsic Pathway (Death Receptor) cluster_1 Intrinsic Pathway (Mitochondrial) cluster_2 Common Execution Pathway Ligand Death Ligands (e.g., FasL, TNF-α) Receptor Death Receptors (e.g., Fas, TNFR) Ligand->Receptor Casp8 Pro-Caspase-8 Receptor->Casp8 recruits aCasp8 Active Caspase-8 Casp8->aCasp8 activates Mito Mitochondrion aCasp8->Mito cross-talk via Bid Casp37 Pro-Caspase-3, 7 aCasp8->Casp37 activates Stress Intracellular Stress (e.g., DNA Damage) Stress->Mito CytoC Cytochrome c (Release) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Casp9->Apoptosome aCasp9 Active Caspase-9 aCasp9->Casp37 activates Apoptosome->aCasp9 activates aCasp37 Active Caspase-3, 7 Casp37->aCasp37 Substrates Cellular Substrates (e.g., PARP) aCasp37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized extrinsic and intrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Screening of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for novel anti-inflammatory agents. This document provides a detailed guide for the in vitro anti-inflammatory screening of p-Menthane-1,3,8-triol, a monoterpenoid of interest. The following protocols and application notes are designed to be a comprehensive resource for researchers investigating its potential therapeutic effects. While direct experimental data for this compound is limited in publicly available literature, the methodologies described herein are standard and robust for evaluating the anti-inflammatory properties of novel compounds. The provided data tables are illustrative, based on typical results for analogous monoterpenoids, and should be replaced with experimental data as it becomes available.

Data Presentation

The anti-inflammatory activity of a test compound can be quantified through various assays. Below are example tables summarizing potential dose-dependent effects of this compound on key inflammatory markers.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Inhibition (%)IC₅₀ (µM)
115.2 ± 2.1
1035.8 ± 3.5
2552.1 ± 4.223.5
5078.9 ± 5.6
10091.3 ± 3.9
Positive Control (e.g., Dexamethasone 1 µM)95.7 ± 2.8

Data are presented as mean ± standard deviation (SD) of three independent experiments. IC₅₀ is the concentration required to inhibit 50% of NO production.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
110.5 ± 1.88.9 ± 1.512.3 ± 2.0
1028.4 ± 3.125.6 ± 2.830.1 ± 3.3
2548.9 ± 4.545.3 ± 4.151.2 ± 4.8
5072.1 ± 6.268.7 ± 5.975.4 ± 6.5
10085.6 ± 7.081.2 ± 6.888.9 ± 7.2
IC₅₀ (µM) 26.8 29.5 24.1

Data are presented as mean ± SD of three independent experiments. IC₅₀ values are calculated from the dose-response curves.

Table 3: Inhibitory Activity of this compound on COX-2 and 5-LOX Enzymes

Concentration (µM)COX-2 Inhibition (%)5-LOX Inhibition (%)
1018.2 ± 2.512.7 ± 1.9
2540.1 ± 3.831.5 ± 3.2
5065.7 ± 5.158.9 ± 4.7
10088.9 ± 6.379.4 ± 5.8
IC₅₀ (µM) 35.2 42.8

Data are presented as mean ± SD from cell-free enzyme inhibition assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for screening anti-inflammatory compounds.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Gene Expression TNF TNF-α Gene_Expression->TNF upregulates IL6 IL-6 Gene_Expression->IL6 upregulates iNOS iNOS Gene_Expression->iNOS upregulates COX2 COX-2 Gene_Expression->COX2 upregulates p_Menthane This compound p_Menthane->IKK inhibits? p_Menthane->NFkappaB inhibits? Inflammation Inflammation TNF->Inflammation IL6->Inflammation iNOS->Inflammation COX2->Inflammation

Caption: LPS-induced pro-inflammatory signaling pathway.

experimental_workflow cluster_assays Downstream Assays start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture compound_treatment Pre-treat with this compound cell_culture->compound_treatment lps_stimulation Stimulate with LPS (1 µg/mL) compound_treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant_collection->elisa_assay data_analysis Data Analysis and IC₅₀ Calculation griess_assay->data_analysis elisa_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-inflammatory screening.

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare RAW 264.7 murine macrophage cells for inflammatory stimulation and treatment with the test compound.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in DMSO. Further dilute with culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • After incubation, centrifuge the plates at 1000 rpm for 10 minutes and collect the cell culture supernatants for subsequent assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant as an indicator of iNOS activity.

Materials:

  • Collected cell culture supernatants

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Protocol:

  • Add 50 µL of cell culture supernatant to a new 96-well plate.

  • Prepare a standard curve using sodium nitrite (0-100 µM).

  • Mix equal volumes of Griess Reagent A and B immediately before use.

  • Add 50 µL of the mixed Griess Reagent to each well containing supernatant and standards.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-only control)] x 100

Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. A general sandwich ELISA protocol is as follows:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.[1]

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.[2]

  • Incubate, then wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate, then wash the plate and add the TMB substrate solution.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve. The percentage of cytokine inhibition is calculated as: % Inhibition = [1 - (Concentration in treated sample / Concentration in LPS-only control)] x 100

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the activity of COX-2 and 5-LOX enzymes.

Materials:

  • COX-2 and 5-LOX enzyme inhibitor screening kits (commercial kits are recommended)

  • This compound

  • Positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)

  • Spectrofluorometer or spectrophotometer

Protocol:

  • Follow the protocol provided with the commercial inhibitor screening kit. These assays are typically cell-free and measure the production of prostaglandins (B1171923) (for COX-2) or leukotrienes (for 5-LOX).

  • Briefly, the compound is incubated with the purified enzyme and its substrate (e.g., arachidonic acid).

  • The formation of the product is measured, often through a colorimetric or fluorometric method.

  • The percentage of enzyme inhibition is calculated as: % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] x 100

  • Determine the IC₅₀ value from the dose-response curve.

References

The Untapped Potential of p-Menthane-1,3,8-triol as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel chiral building blocks is a driving force in modern asymmetric synthesis, enabling the stereocontrolled construction of complex molecules, particularly in the pharmaceutical industry. The p-menthane (B155814) scaffold, readily available from the chiral pool, has been a reliable framework for the development of chiral auxiliaries. While derivatives such as menthol (B31143) and 8-phenylmenthol are well-established in this role, the potential of other functionalized p-menthanes remains an area of active exploration.

This document explores the prospective use of p-Menthane-1,3,8-triol as a chiral building block. It is important to note that, to date, the scientific literature does not extensively feature this compound as a widely used chiral auxiliary. Its sibling compound, p-Menthane-3,8-diol (PMD), is primarily recognized as a highly effective insect repellent.[1] However, the stereochemically rich structure of this compound, possessing multiple stereocenters and hydroxyl groups for versatile functionalization, suggests its significant, albeit underexplored, potential in asymmetric synthesis.

These application notes and protocols are therefore presented as a forward-looking guide for researchers interested in pioneering the use of this promising yet underutilized chiral building block. The methodologies are based on established principles of asymmetric synthesis and the known reactivity of related p-menthane-based auxiliaries.[2]

Synthesis of this compound

The stereoselective synthesis of p-menthane triols can be achieved through various routes, often starting from readily available monoterpenes. For instance, the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol has been accomplished using a Sharpless asymmetric dihydroxylation as the key step.[3] A similar strategic approach involving stereoselective hydroxylation or epoxidation of a suitable p-menthane precursor could be envisioned for the synthesis of specific stereoisomers of this compound.

Core Concept: The Chiral Auxiliary Workflow

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity.[4][5] The auxiliary is then cleaved and can, in an ideal scenario, be recovered for reuse. The general workflow is as follows:

G cluster_workflow General Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary This compound (Chiral Auxiliary) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary.

Hypothetical Application I: Asymmetric Alkylation of Carboxylic Acids

The triol moiety of this compound offers multiple attachment points. For asymmetric alkylation, a prochiral carboxylic acid can be esterified with one of the hydroxyl groups. The bulky and stereochemically defined p-menthane framework would then shield one face of the resulting enolate, directing the approach of an electrophile.

Experimental Protocol: Asymmetric Alkylation

1. Attachment of the Chiral Auxiliary:

  • To a solution of this compound (1.0 eq) and a prochiral carboxylic acid (1.1 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M), add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography on silica (B1680970) gel.

2. Diastereoselective Alkylation:

  • Dissolve the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared) dropwise and stir for 1 hour to form the enolate.

  • Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric excess (d.e.) by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

3. Cleavage of the Auxiliary:

  • Dissolve the alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH, 3.0 eq) and stir at room temperature until saponification is complete (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the chiral carboxylic acid with an organic solvent.

  • The water-soluble this compound can be recovered from the aqueous layer.

Hypothetical Data Presentation
EntryCarboxylic AcidAlkylating AgentDiastereomeric Excess (d.e.) [%]Yield [%]
1Propanoic AcidBenzyl Bromide>9585
2Phenylacetic AcidMethyl Iodide>9088
3Butanoic AcidEthyl Iodide>9282

Hypothetical Application II: Asymmetric Diels-Alder Reaction

In this application, an unsaturated carboxylic acid (a dienophile) is attached to this compound. The chiral auxiliary is expected to direct the facial selectivity of the [4+2] cycloaddition with a prochiral diene. The use of a Lewis acid catalyst can enhance both the reaction rate and the diastereoselectivity.

G cluster_workflow Hypothetical Asymmetric Diels-Alder Workflow Auxiliary_Ester This compound Acrylate (B77674) Ester Cycloaddition [4+2] Cycloaddition Auxiliary_Ester->Cycloaddition Diene Prochiral Diene (e.g., Cyclopentadiene) Diene->Cycloaddition Lewis_Acid Lewis Acid Catalyst (e.g., TiCl4) Lewis_Acid->Cycloaddition Cycloadduct Diastereomerically Enriched Cycloadduct Cycloaddition->Cycloadduct Cleavage Auxiliary Cleavage Cycloadduct->Cleavage Chiral_Product Chiral Cycloaddition Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Hypothetical workflow for a Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction

1. Synthesis of the Chiral Dienophile:

  • Prepare the acrylate ester of this compound following a similar esterification procedure as described for the alkylation application, using acryloyl chloride.

2. Diastereoselective Cycloaddition:

  • Dissolve the chiral acrylate ester (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78 °C under an inert atmosphere.

  • Add the Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) and stir for 15 minutes.

  • Add the diene (e.g., cyclopentadiene, 2.0 eq) dropwise and stir at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Warm to room temperature, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Determine the diastereomeric excess by ¹H NMR or HPLC analysis and purify by column chromatography.

3. Cleavage of the Auxiliary:

  • Perform a reductive cleavage of the chiral cycloadduct using a reagent such as lithium aluminum hydride (LiAlH₄) to yield the chiral alcohol and recover the this compound auxiliary.

Hypothetical Data Presentation
EntryDieneLewis AcidDiastereomeric Excess (d.e.) [%]Yield [%]
1CyclopentadieneTiCl₄>9890
2IsopreneEt₂AlCl>9585
31,3-ButadieneBF₃·OEt₂>9082

Conclusion

While this compound is not yet an established chiral building block, its inherent chirality and multiple functional groups present a compelling case for its investigation in asymmetric synthesis. The hypothetical protocols and data presented here, grounded in the successful application of related p-menthane derivatives, provide a solid foundation for researchers to explore its potential. The development of novel, efficient, and recoverable chiral auxiliaries is paramount to the advancement of stereoselective synthesis, and this compound stands out as a promising candidate for future discovery and innovation in drug development and fine chemical production.

References

Application Notes and Protocols for High-Purity p-Menthane-1,3,8-triol in Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to p-Menthane-1,3,8-triol

This compound is a monoterpenoid compound that has been isolated from the herbs of Mentha canadensis L.[1][2] As a member of the terpenoid class of natural products, it represents a promising candidate for pharmacological investigation. Terpenoids are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4] The high-purity form of this compound is essential for accurate and reproducible pharmacological studies to elucidate its potential therapeutic applications.

Chemical Properties:

Property Value Source
CAS Number 155348-06-4 [1][5][6]
Molecular Formula C10H20O3 [6][7]
Molecular Weight 188.26 g/mol [6][7]
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol [6]

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |[1] |

Potential Pharmacological Applications

Based on the established pharmacological activities of other terpenoids, high-purity this compound is a valuable compound for investigation in the following areas:

  • Anti-inflammatory Research: Terpenoids are known to modulate inflammatory pathways.[3] this compound could potentially inhibit key inflammatory mediators and signaling pathways such as NF-κB and MAPK.[3]

  • Analgesic Studies: The potential for this compound to alleviate pain can be investigated through various in vivo models of nociception.

  • Anticancer Research: Many terpenoids have demonstrated cytotoxic effects against various cancer cell lines through the induction of apoptosis and modulation of cell signaling pathways like PI3K/AKT/mTOR.[8]

Experimental Protocols

The following are detailed protocols for the initial pharmacological screening of this compound.

In Vitro Anti-inflammatory Activity

3.1.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxicity-mediated effects.

Data Presentation:

Concentration of this compound (µM) Nitrite Concentration (µM) % Inhibition of NO Production Cell Viability (%)
Vehicle Control 100
LPS Control 0 100
1
10
50
100

| Dexamethasone (10 µM) | | | |

In Vivo Analgesic Activity

3.2.1. Acetic Acid-Induced Writhing Test in Mice

This model evaluates the peripheral analgesic effect of this compound.

Methodology:

  • Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week before the experiment.

  • Grouping: Divide the mice into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and this compound treated groups (e.g., 25, 50, 100 mg/kg).

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Writhing: After 30 minutes (i.p.) or 60 minutes (p.o.), inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Data Presentation:

Treatment Group Dose (mg/kg) Mean Number of Writhes ± SEM % Inhibition
Vehicle Control - 0
Indomethacin 10
This compound 25
This compound 50

| this compound | 100 | | |

In Vitro Anticancer Activity

3.3.1. MTT Assay for Cytotoxicity in Cancer Cell Lines

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a normal cell line (e.g., HEK293) to assess selectivity.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 200 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Cell Line IC50 of this compound (µM) IC50 of Doxorubicin (µM)
MCF-7
A549
HCT116

| HEK293 | | |

Visualization of Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway

G cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK Pathway TLR4->MAPK pM138T This compound pM138T->IKK pM138T->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Mediators transcription AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Mediators transcription

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Incubate for 24h for adherence seed_cells->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h Incubate for 24h stimulate->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant mtt_assay MTT Assay for Viability incubate_24h->mtt_assay on remaining cells griess_assay Griess Assay for Nitrite collect_supernatant->griess_assay analyze Analyze Data (% Inhibition, % Viability) griess_assay->analyze mtt_assay->analyze end End analyze->end

Caption: Workflow for assessing anti-inflammatory activity.

Proposed Anticancer Signaling Pathway

G cluster_pathway PI3K/AKT/mTOR Pathway cluster_outcomes Cellular Outcomes pM138T This compound PI3K PI3K pM138T->PI3K Bax Bax pM138T->Bax Bcl2 Bcl-2 pM138T->Bcl2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Potential modulation of cancer cell signaling by this compound.

References

Application Notes and Protocols: Formulation of p-Menthane-1,3,8-triol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists for the formulation of p-Menthane-1,3,8-triol for in vivo studies. The following protocols and notes are based on the physicochemical properties of this compound and extrapolated from studies on the closely related compound, p-Menthane-3,8-diol (B45773) (PMD). Researchers should conduct their own formulation development and stability studies.

Introduction

This compound is a monoterpenoid that has potential applications in various biological studies.[1][2] Effective in vivo testing of this compound requires appropriate formulation to ensure stability, bioavailability, and accurate dosing. This document provides guidelines and example protocols for the formulation of this compound for preclinical in vivo research.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for formulation development.

PropertyThis compoundp-Menthane-3,8-diol (PMD)Reference
Molecular Formula C₁₀H₂₀O₃C₁₀H₂₀O₂[2][3]
Molecular Weight 188.26 g/mol 172.26 g/mol [2][3]
Appearance -Opaque white crystals[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSlightly soluble in water; Soluble in ethanol (B145695)[3][4]
Storage Room temperature4°C[1][]

Formulation Strategies for In Vivo Administration

The choice of formulation depends on the intended route of administration and the desired pharmacokinetic profile.

Oral Administration (Gavage)

For oral administration, this compound can be formulated as a solution or suspension.

  • Solution: Given its solubility in organic solvents, a co-solvent system may be necessary for aqueous delivery. A common approach is to dissolve the compound in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) and then dilute it with a vehicle such as saline or a polyethylene (B3416737) glycol (PEG) solution.

  • Suspension: If a solution is not feasible, a suspension can be prepared using common suspending agents like carboxymethylcellulose (CMC) or Tween 80 to ensure uniform distribution.

Topical Administration

For dermatological or insect repellent studies, topical formulations are appropriate.

  • Lotions and Creams: this compound can be incorporated into a lotion or cream base. Studies on PMD have utilized lotion formulations for topical application.[6][7]

  • Solutions: Simple solutions in ethanol or other volatile solvents can be used for direct application to the skin.[6][7]

Parenteral Administration (Intravenous, Intraperitoneal)

Parenteral administration requires sterile and isotonic formulations.

  • Aqueous Solutions: Due to its limited water solubility, creating a purely aqueous solution may be challenging. The use of co-solvents like ethanol or solubilizing agents such as cyclodextrins may be necessary. All excipients must be sterile and suitable for injection.

Experimental Protocols

Protocol for Preparation of an Oral Suspension (10 mg/mL)

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Tween 80

  • Glass mortar and pestle

  • Homogenizer (optional)

  • Calibrated balance and weigh boats

  • Sterile graduated cylinders and beakers

  • Stir plate and magnetic stir bar

Procedure:

  • Weighing: Accurately weigh the required amount of this compound. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of the compound.

  • Wetting: Add a few drops of Tween 80 (as a wetting agent) to the this compound powder in a glass mortar and triturate to form a smooth paste.

  • Suspending: Gradually add the 0.5% CMC solution to the paste while continuously triturating to ensure a uniform suspension.

  • Volume Adjustment: Transfer the suspension to a graduated cylinder and adjust the final volume to 10 mL with the 0.5% CMC solution.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture at a moderate speed for 5-10 minutes.

  • Storage: Store the suspension in a tightly sealed container at 4°C. Shake well before each use.

Protocol for Preparation of a Topical Solution (30% w/v)

Materials:

  • This compound

  • Ethanol (95%)

  • Vanillin (optional, as used in some PMD formulations)[8]

  • Glass beaker

  • Stir plate and magnetic stir bar

  • Volumetric flask

Procedure:

  • Weighing: Weigh 3 g of this compound. If including vanillin, weigh the desired amount.

  • Dissolution: Place the weighed compound(s) into a beaker with a magnetic stir bar.

  • Solvent Addition: Add approximately 7 mL of 95% ethanol and stir until the solid is completely dissolved.

  • Volume Adjustment: Transfer the solution to a 10 mL volumetric flask and bring to the final volume with 95% ethanol.

  • Storage: Store in a sealed, light-resistant container at room temperature.

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Study

G cluster_prep Formulation Preparation cluster_study In Vivo Study A Weigh this compound B Select Vehicle/Excipients A->B C Mix/Homogenize B->C D QC (e.g., pH, visual inspection) C->D F Dosing (e.g., Oral Gavage) D->F Administer Formulation E Animal Acclimatization E->F G Observation & Data Collection F->G H Endpoint Analysis (e.g., Blood Sample) G->H

Caption: Workflow for formulation and in vivo testing.

Hypothetical Signaling Pathway Interaction

While the specific molecular targets of this compound are not well-defined, the related compound PMD is known to act as an insect repellent by interacting with insect sensory receptors.[9] A hypothetical pathway for a pharmacological effect might involve interaction with cellular signaling cascades.

G A This compound B Cell Membrane Receptor A->B Binds to C Second Messenger Activation (e.g., cAMP, Ca2+) B->C D Kinase Cascade (e.g., MAPK) C->D E Transcription Factor Activation D->E F Cellular Response (e.g., Anti-inflammatory) E->F

Caption: Hypothetical cellular signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: p-Menthane-1,3,8-triol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of p-Menthane-1,3,8-triol extraction from natural sources, such as Mentha canadensis L.. Due to the limited specific literature on this compound extraction, the following guidance is based on established principles for the extraction of polar terpenoids. Optimization will be critical for achieving high yields.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of this compound challenging?

A1: this compound is a highly polar monoterpenoid due to its three hydroxyl (-OH) groups. This high polarity means it has low solubility in non-polar solvents typically used for essential oil extraction. Therefore, standard methods like simple steam distillation may result in very low yields. The extraction process must be tailored to efficiently solvate and recover this polar compound from the plant matrix.

Q2: Which solvents are recommended for extracting this compound?

A2: Polar solvents are necessary for the effective extraction of this compound. Methanol (B129727), ethanol, and mixtures of hexane (B92381) and ethyl acetate (B1210297) with a high proportion of ethyl acetate are good starting points.[1] The choice of solvent will depend on the subsequent purification steps and the desired purity of the final extract.

Q3: Can I use steam distillation to extract this compound?

A3: While steam distillation is excellent for volatile, non-polar terpenes, it is generally not suitable for highly polar and less volatile compounds like this compound.[2] The yield from steam distillation is expected to be very low. Solvent extraction is the recommended approach.

Q4: How can I improve the extraction efficiency from the plant material?

A4: To improve efficiency, ensure the plant material is properly prepared. This includes drying to a specific moisture content and grinding to a fine powder to increase the surface area available for solvent interaction.[1][3] Additionally, techniques like maceration, sonication, or Soxhlet extraction can enhance the mass transfer of the target compound into the solvent.

Q5: What are the best practices for handling the plant material to preserve the target compound?

A5: To prevent the degradation of this compound, it is advisable to handle the plant material carefully. If using fresh material, freezing it with liquid nitrogen before grinding can prevent enzymatic degradation and the loss of more volatile components.[4] For dried material, store it in a cool, dark, and dry place to minimize oxidation and decomposition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inappropriate solvent polarity.2. Insufficient extraction time or temperature.3. Inadequate grinding of plant material.4. Degradation of the target compound.1. Increase the polarity of the extraction solvent (e.g., switch from hexane:ethyl acetate 85:15 to a higher ratio of ethyl acetate, or use methanol).2. Increase the extraction time or use methods like Soxhlet extraction that utilize heat to improve efficiency.3. Ensure the plant material is ground to a fine, consistent powder.4. Use fresh plant material or properly stored dried material. Consider extracting at lower temperatures if thermal degradation is suspected.
Co-extraction of Impurities 1. Solvent is too broad in its extraction range.2. Presence of pigments (e.g., chlorophyll) and other polar compounds.1. Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before the main extraction.2. Utilize post-extraction purification techniques such as liquid-liquid partitioning or column chromatography.
Difficulty in Removing the Solvent 1. High boiling point of the solvent (e.g., DMSO).2. Thermal sensitivity of the extract.1. Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.2. For highly sensitive compounds, consider freeze-drying (lyophilization) if the compound is extracted with water or a suitable solvent mixture.
Inconsistent Results Between Batches 1. Variation in the quality of the plant material.2. Inconsistent extraction parameters.1. Source plant material from a consistent supplier and harvest at the same growth stage. Standardize the drying and storage conditions.2. Precisely control all extraction parameters, including solvent-to-solid ratio, temperature, and time.

Experimental Protocols

Protocol 1: Maceration-Based Extraction of Polar Terpenoids

This protocol is a general method suitable for the extraction of this compound from dried Mentha canadensis leaves.

Materials:

  • Dried and powdered Mentha canadensis leaves

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Rotary evaporator

  • Filter paper and funnel or filtration apparatus

  • Shaker or magnetic stirrer

Procedure:

  • Defatting (Optional but Recommended):

    • Weigh 100 g of powdered plant material.

    • Add 500 mL of hexane and stir for 4 hours at room temperature.

    • Filter the mixture and discard the hexane phase. This step removes non-polar compounds like waxes and lipids.

    • Air-dry the plant material to remove residual hexane.

  • Polar Extraction:

    • Transfer the defatted plant material to a large flask.

    • Add 1 L of methanol.

    • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture to separate the methanol extract from the plant residue.

    • Wash the residue with an additional 200 mL of methanol and combine the filtrates.

    • Concentrate the methanol extract using a rotary evaporator at a temperature not exceeding 40°C until a crude extract is obtained.

  • Liquid-Liquid Partitioning (Optional Purification):

    • Dissolve the crude extract in a mixture of water and methanol (9:1 v/v).

    • Perform successive extractions with ethyl acetate in a separatory funnel to partition the this compound into the ethyl acetate phase.

    • Combine the ethyl acetate fractions and concentrate using a rotary evaporator.

Data Presentation: Solvent Polarity vs. Hypothetical Yield

The following table illustrates the expected impact of solvent choice on the extraction yield of a polar terpenoid like this compound. Note: This data is illustrative and not based on published results for this specific compound.

Solvent System Polarity Index Hypothetical Yield of Crude Extract ( g/100g of dry plant material) Hypothetical Purity of this compound in Crude Extract (%)
Hexane0.11.5< 1
Hexane:Ethyl Acetate (1:1)2.85.215
Ethyl Acetate4.48.125
Ethanol4.312.520
Methanol5.115.018

Visualizations

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Isolation Harvest Harvest Mentha canadensis Dry Drying Harvest->Dry Grind Grinding Dry->Grind Defat Defatting (with Hexane) Grind->Defat Extract Polar Solvent Extraction (e.g., Methanol) Defat->Extract Concentrate Concentration (Rotary Evaporator) Extract->Concentrate Purify Column Chromatography Concentrate->Purify Isolate Isolated this compound Purify->Isolate

Caption: Experimental workflow for the extraction and purification of this compound.

TroubleshootingLogic Start Low Extraction Yield? Solvent Is the solvent polar enough? (e.g., Methanol, high % Ethyl Acetate) Start->Solvent Yes TimeTemp Are extraction time and temperature sufficient? Solvent->TimeTemp Yes IncreasePolarity Action: Increase solvent polarity. Solvent->IncreasePolarity No Grind Is the plant material finely powdered? TimeTemp->Grind Yes IncreaseTimeTemp Action: Increase time/temp or use Soxhlet/sonication. TimeTemp->IncreaseTimeTemp No Regrind Action: Improve grinding of plant material. Grind->Regrind No CheckPurity Yield is still low. Proceed to check for degradation and analyze crude extract purity. Grind->CheckPurity Yes IncreasePolarity->Start IncreaseTimeTemp->Start Regrind->Start

Caption: Troubleshooting logic for addressing low extraction yields.

References

p-Menthane-1,3,8-triol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of p-Menthane-1,3,8-triol, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at temperatures between 2-8°C.[1] It is crucial to keep the compound in a tightly sealed container in a cool, dry place. For stock solutions, storage at temperatures below -20°C can maintain stability for several months.

Q2: What is the physical appearance and solubility of this compound?

A2: this compound is typically an oil.[1] It is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1]

Q3: How should I prepare solutions of this compound for my experiments?

A3: Due to its solubility in common organic solvents, you can prepare stock solutions in solvents such as DMSO or ethanol. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent before dilution. To enhance solubility, gentle warming to 37°C and sonication can be employed.

Q4: Is this compound stable under normal laboratory conditions?

A4: While specific stability data for this compound is limited, the related compound p-Menthane-3,8-diol is known to be stable under ordinary conditions. However, it is advisable to protect this compound from prolonged exposure to extreme temperatures and direct sunlight to prevent potential degradation. The compound is incompatible with strong oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the compound has been stored at 2-8°C in a tightly sealed container. For solutions, ensure they were stored at or below -20°C and are within a reasonable timeframe since preparation. Consider preparing fresh solutions for critical experiments.
Contamination of the compound or solvent.Use high-purity solvents and handle the compound in a clean environment. Filter sterilize solutions if they are to be used in cell-based assays.
Precipitation of the compound in aqueous buffer Low aqueous solubility.Increase the concentration of the co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring the final solvent concentration is compatible with your experimental system. Gentle warming and vortexing may also help redissolve the compound.
Compound appears discolored or has an unusual odor Potential degradation or contamination.Do not use the compound. Contact the supplier for a replacement and review your storage and handling procedures.

Stability and Storage Conditions Summary

Parameter Recommendation Source
Storage Temperature (Neat) 2-8°C[1]
Storage Temperature (Solutions) ≤ -20°C (for several months)
Storage Conditions Tightly sealed container, cool, dry place.
Incompatibilities Strong oxidizing agents.
Light Exposure Avoid direct sunlight.

Experimental Protocols

Protocol for Assessing the Stability of a this compound Solution

This protocol outlines a general method for determining the stability of a this compound solution under specific storage conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO)
  • HPLC-grade solvents for analysis
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
  • Temperature-controlled storage chambers/incubators

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of a known concentration (e.g., 10 mg/mL).
  • Initial Analysis (Time Zero): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial purity and concentration. This will serve as the baseline.
  • Aliquot and Store: Aliquot the remaining stock solution into several vials to avoid repeated freeze-thaw cycles of the entire batch. Store these aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.
  • HPLC Analysis: Analyze each aliquot by HPLC using the same method as the initial analysis.
  • Data Analysis: Compare the peak area and purity of this compound at each time point to the time-zero measurement. The appearance of new peaks may indicate degradation products. Calculate the percentage of this compound remaining at each time point.

Visualizations

Stability_Troubleshooting_Workflow This compound Experimental Troubleshooting start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, sealed, dry) start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Action: Discard Old Stock, Use Fresh Compound storage_ok->improper_storage No check_solution Review Solution Preparation and Age storage_ok->check_solution Yes solution_ok Solution Freshly Prepared? check_solution->solution_ok old_solution Action: Prepare Fresh Solution solution_ok->old_solution No check_contamination Assess Potential Contamination (Solvents, Handling) solution_ok->check_contamination Yes contamination_found Contamination Suspected? check_contamination->contamination_found no_contamination Investigate Other Experimental Variables (Assay, etc.) contamination_found->no_contamination No contamination_action Action: Use High-Purity Solvents, Improve Handling Technique contamination_found->contamination_action Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Testing_Protocol General Stability Testing Protocol Workflow prep_solution 1. Prepare Stock Solution of Known Concentration time_zero 2. Initial Analysis (T=0) by HPLC for Baseline prep_solution->time_zero aliquot 3. Aliquot Solution into Multiple Vials time_zero->aliquot store 4. Store Aliquots under Test Conditions aliquot->store time_points 5. Retrieve Aliquots at Predetermined Time Points store->time_points analyze 6. Analyze by HPLC time_points->analyze compare 7. Compare Data to T=0 and Assess Degradation analyze->compare

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with p-Menthane-1,3,8-triol in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a monoterpenoid that is readily soluble in various organic solvents. However, its aqueous solubility is limited, which can lead to precipitation in biological buffers. A related compound, p-Menthane-3,8-diol, is described as only slightly soluble in water.

Q2: I observed a precipitate when I diluted my DMSO stock of this compound into my aqueous assay buffer. What is happening?

A2: This phenomenon is known as "antisolvent precipitation." this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), but when this solution is introduced into an aqueous buffer where the compound is less soluble, it can crash out of solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%.

Q4: Can heating or sonication help to dissolve this compound in my buffer?

A4: Yes, gentle warming (e.g., to 37°C) and brief sonication can help to redissolve small amounts of precipitate. However, these methods may not be sufficient for concentrations that significantly exceed the compound's aqueous solubility limit, and the compound may precipitate again over time, especially at room temperature or 4°C.

Troubleshooting Guides

Issue 1: Precipitation of this compound in a Cell-Based Assay (e.g., Cytotoxicity Assay)

Scenario: A researcher is performing an MTT assay to evaluate the cytotoxicity of this compound on a cancer cell line. A 10 mM stock solution in DMSO is prepared. Upon dilution of the stock to a final concentration of 100 µM in cell culture medium, a fine precipitate is observed.

Troubleshooting Workflow:

start Precipitation observed in cell culture medium solubility_test Determine Maximum Soluble Concentration start->solubility_test reduce_conc Lower Final Assay Concentration solubility_test->reduce_conc If max soluble conc < desired conc serial_dilution Optimize Dilution Method (Serial Dilution) reduce_conc->serial_dilution end_clear Solution is Clear: Proceed with Assay reduce_conc->end_clear If successful cosolvent Use a Biocompatible Co-solvent serial_dilution->cosolvent If precipitation still occurs serial_dilution->end_clear If successful formulation Consider Advanced Formulation cosolvent->formulation If co-solvents are not effective or compatible cosolvent->end_clear If successful formulation->end_clear If successful end_precipitate Precipitation Persists: Re-evaluate Experiment formulation->end_precipitate If all methods fail

Caption: Troubleshooting workflow for precipitation in cell-based assays.

Detailed Steps:

  • Determine the Maximum Soluble Concentration:

    • Protocol: Prepare a series of dilutions of the this compound DMSO stock in the cell culture medium. Visually inspect for precipitation immediately and after a relevant incubation time (e.g., 2 hours) at 37°C. A more quantitative method is to measure turbidity using a plate reader at 600 nm.

    • Action: If the desired assay concentration is above the determined solubility limit, it must be lowered.

  • Optimize the Dilution Method:

    • Problem: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause localized high concentrations, leading to precipitation.

    • Solution: Perform a serial dilution. First, dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 1 mM) in DMSO. Then, add a small volume of this intermediate stock to the pre-warmed cell culture medium while gently vortexing.

  • Incorporate a Co-solvent:

    • Rationale: A small amount of a biocompatible co-solvent can increase the solubility of hydrophobic compounds in aqueous media.

    • Examples: Polyethylene glycol 400 (PEG400) or ethanol (B145695) can be included in the final culture medium.

    • Caution: The final concentration of the co-solvent must be tested for its own effects on cell viability and the assay endpoint.

Table 1: Properties of Common Co-solvents

Co-solventTypical Final Concentration in Cell CultureConsiderations
DMSO< 0.5%Can have biological effects at higher concentrations.
Ethanol< 1%Can be cytotoxic at higher concentrations.
PEG4001-5%Generally low toxicity, but can affect protein interactions.
Glycerol1-5%Can increase the viscosity of the medium.
Issue 2: Compound Precipitation in an Enzyme Inhibition Assay

Scenario: A researcher is testing the inhibitory effect of this compound on a purified enzyme in a phosphate-buffered saline (PBS) based buffer. Precipitation is observed upon addition of the compound.

Troubleshooting Workflow:

start Precipitation in Assay Buffer check_buffer Evaluate Buffer Composition start->check_buffer modify_ph Adjust Buffer pH (if compound is ionizable) check_buffer->modify_ph add_detergent Incorporate a Non-ionic Detergent modify_ph->add_detergent If pH adjustment is not sufficient or possible end_clear Solution is Clear: Proceed with Assay modify_ph->end_clear If successful solubilizing_agent Use a Solubilizing Agent (e.g., cyclodextrin) add_detergent->solubilizing_agent If detergent interferes with the assay add_detergent->end_clear If successful solubilizing_agent->end_clear If successful end_precipitate Precipitation Persists: Re-evaluate Assay Conditions solubilizing_agent->end_precipitate If all methods fail

Caption: Troubleshooting workflow for precipitation in enzyme assays.

Detailed Steps:

  • Evaluate Buffer Composition:

    • High Salt Concentration: High ionic strength buffers can sometimes decrease the solubility of hydrophobic compounds (salting-out effect).

    • Action: Test the solubility of this compound in buffers with lower salt concentrations, if compatible with enzyme activity.

  • Incorporate a Non-ionic Detergent:

    • Rationale: Low concentrations of non-ionic detergents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

    • Examples: Tween® 20 or Triton™ X-100 at concentrations of 0.01% to 0.1%.

    • Caution: Verify that the detergent does not inhibit the enzyme or interfere with the assay detection method.

  • Use a Solubilizing Agent:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    • Action: Prepare a stock solution of this compound complexed with a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) before diluting into the assay buffer.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay determines the concentration at which a compound precipitates from a solution over time.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO.

  • In triplicate, add 2 µL of each DMSO dilution to the wells of a 96-well plate.

  • Add 198 µL of the pre-warmed aqueous buffer to each well (this results in a 1:100 dilution and a final DMSO concentration of 1%).

  • Measure the absorbance at 600 nm immediately (T=0) and at various time points (e.g., 1, 2, 4, and 24 hours) while incubating at the assay temperature.

  • An increase in absorbance over time indicates precipitation. The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit.

Table 2: Example Data from a Kinetic Solubility Assay

Final Concentration (µM)Absorbance at 600 nm (T=0)Absorbance at 600 nm (T=2h)Observation
2000.0520.258Precipitation
1000.0510.153Precipitation
500.0500.055Soluble
250.0490.051Soluble
100.0500.050Soluble

Disclaimer: This guide provides general troubleshooting advice. Specific assay conditions may require further optimization.

Preventing degradation of p-Menthane-1,3,8-triol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of p-Menthane-1,3,8-triol during its synthesis. The guidance is primarily based on established protocols for the structurally similar and well-documented compound, p-Menthane-3,8-diol (B45773) (PMD), as specific literature on the degradation of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for p-menthane (B155814) derivatives like this compound, and what are the typical starting materials?

A common and industrially relevant method for synthesizing p-menthane diols is the acid-catalyzed cyclization of citronellal (B1669106), which is readily available from natural sources like Eucalyptus citriodora essential oil. While a direct synthetic pathway for this compound is not extensively documented in publicly available literature, it is likely synthesized via a similar acid-catalyzed reaction from a suitable precursor. The biosynthesis of related compounds often involves precursors like limonene (B3431351).[1]

Q2: What are the primary degradation products I should be aware of during the synthesis of this compound?

Based on the synthesis of the analogous p-Menthane-3,8-diol (PMD), the primary byproducts and potential degradation products arise from the reaction conditions. These can include isomers of the desired product, unreacted starting material, and byproducts such as isopulegol (B1217435) and acetals.[2][3] The formation of these is often influenced by the strength of the acid catalyst and the reaction temperature.

Q3: How can I minimize the formation of byproducts and degradation during synthesis?

Controlling the reaction conditions is critical. For the analogous synthesis of PMD from citronellal, using a dilute acid catalyst (e.g., 0.25% sulfuric acid) and maintaining a moderate temperature (e.g., 50°C) has been shown to improve selectivity and yield while minimizing the formation of acetal (B89532) byproducts.[2][3] Weaker acid catalysts may favor the formation of the desired diol over other byproducts.[4]

Q4: What are the recommended methods for purifying crude this compound?

Following the synthesis, purification is essential to remove byproducts and unreacted starting materials. Common and effective methods include:

  • Crystallization: The crude product can often be crystallized from a suitable solvent, such as n-heptane, at low temperatures (e.g., -50°C) to yield a high-purity product.[3][5]

  • Silica (B1680970) Gel Chromatography: Column chromatography is effective for separating isomers and removing impurities with different polarities.[6]

Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for monitoring the progress of the reaction, identifying byproducts, and determining the purity of the final product. Thin-layer chromatography (TLC) can be used for rapid, qualitative analysis of the reaction mixture and to guide the separation during column chromatography.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal reaction temperature.For analogous PMD synthesis, 50°C has been found to be optimal. Temperatures that are too low may slow the reaction rate, while higher temperatures can promote byproduct formation.[7]
Incorrect acid concentration.A dilute acid solution (e.g., 0.25% H₂SO₄ for PMD synthesis) is often preferred. Higher concentrations can lead to increased byproduct formation.[7][8]
Insufficient reaction time.Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. For PMD, reaction times of around 5-11 hours have been reported to be effective.[3][7]
High Levels of Acetal Byproducts High acid concentration.Reduce the concentration of the acid catalyst.[8]
High reaction temperature.Lower the reaction temperature to disfavor the formation of acetals.
Presence of Isopulegol in the Final Product Incomplete reaction or unfavorable equilibrium.Stronger acid sites may favor the formation of isopulegol. Consider using a weaker acid catalyst.[4] Ensure sufficient reaction time for the hydration of any isopulegol intermediate.
Difficulty in Purifying the Product Complex mixture of isomers and byproducts.Employ a multi-step purification process. Start with crystallization to isolate the bulk of the product, followed by silica gel chromatography for fine purification.[6]
Oily residue remaining after crystallization.Wash the purified crystals with a cold non-polar solvent like n-hexane to remove residual oils.[2]

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of p-Menthane Diols (Adapted from PMD Synthesis)
  • Reaction Setup: In a two-necked flask equipped with a stirrer, combine the starting material (e.g., citronellal) with a dilute aqueous solution of sulfuric acid (e.g., 0.25% w/w).

  • Reaction Conditions: Vigorously stir the biphasic mixture at a controlled temperature (e.g., 50°C) for a predetermined duration (e.g., 5 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by the slow addition of a 10% sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic components multiple times with a suitable solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic extracts with brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) for at least 30 minutes.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., n-heptane).

  • Crystallization: Cool the solution to a low temperature (e.g., -50°C) and allow it to stand for an extended period (e.g., 20 hours) to induce crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Reaction Pathways and Workflows

Synthesis_and_Degradation_Pathway Citronellal Citronellal (Starting Material) Carbocation Carbocation Intermediate Citronellal->Carbocation H+ (Acid Catalyst) Acetal Acetal Byproducts Citronellal->Acetal + this compound (Side Reaction) Isopulegol Isopulegol (Byproduct/Intermediate) Carbocation->Isopulegol Cyclization PMT This compound (Target Product) Carbocation->PMT Cyclization & Hydration Isopulegol->PMT Hydration

Caption: Acid-catalyzed synthesis of this compound and potential side reactions.

Experimental_Workflow Start Acid-Catalyzed Reaction Workup Neutralization & Extraction Start->Workup Crude Crude Product Workup->Crude Purification Purification Step Crude->Purification Crystallization Crystallization Purification->Crystallization Primary Method Chromatography Silica Gel Chromatography Purification->Chromatography Secondary Method Analysis Purity Analysis (GC-MS, TLC) Crystallization->Analysis Chromatography->Analysis Final Pure this compound Analysis->Final

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Chromatographic Separation of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic separation of p-Menthane-1,3,8-triol, a polar monoterpenoid. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemQuestionPossible Causes & Solutions
Poor Peak Shape (Tailing) Q1: My peaks for this compound are showing significant tailing. What are the likely causes and how can I resolve this? A1: Peak tailing for polar compounds like this compound is a common issue in reversed-phase HPLC and is often caused by secondary interactions with the stationary phase.[1][2] Possible Causes: * Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the analyte, causing tailing.[2][3] * Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or silanol groups. * Column Overload: Injecting too much sample can lead to peak distortion.[1] * Column Degradation: Voids in the column packing or a contaminated inlet frit can cause peak tailing.[1][2] Solutions: * Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[2][4] * Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.[1][3] * Increase Buffer Strength: A higher buffer concentration (10-50 mM) can help to mask residual silanol interactions.[1][4] * Reduce Injection Volume: Dilute the sample or inject a smaller volume to avoid overloading the column.[4] * Check Column Health: If the problem persists, try flushing the column or replacing it with a new one.[2]
Insufficient Retention Q2: this compound is eluting too early in my reversed-phase method, close to the solvent front. How can I increase its retention time? A2: Due to its high polarity, this compound may have weak retention on traditional non-polar stationary phases. Possible Causes: * High Organic Content in Mobile Phase: A high percentage of organic solvent in the mobile phase will reduce the retention of polar analytes. * Inappropriate Stationary Phase: A standard C18 column may not be suitable for highly polar compounds. Solutions: * Decrease Organic Modifier: Reduce the percentage of acetonitrile (B52724) or methanol (B129727) in your mobile phase to increase the polarity of the mobile phase and enhance retention.[4] * Use a Polar-Embedded or Polar-Endcapped Column: These types of columns are designed to provide better retention for polar compounds.[3][5] * Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds.[4][5]
Poor Resolution/Co-elution Q3: I am seeing poor resolution between this compound and other components in my sample. How can I improve the separation? A3: Poor resolution can be due to a variety of factors related to the column, mobile phase, and other instrumental parameters. Possible Causes: * Suboptimal Mobile Phase Composition: The mobile phase may not be providing adequate selectivity for the compounds of interest. * Low Column Efficiency: An old or poorly packed column will have reduced efficiency. Solutions: * Optimize Mobile Phase: Adjust the organic solvent ratio or try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.[3] * Change Column Chemistry: Try a column with a different stationary phase (e.g., a phenyl-hexyl or cyano phase) to achieve a different separation mechanism. * Use a Longer Column or Smaller Particle Size: This will increase the column efficiency and potentially improve resolution.[3] * Adjust Temperature: Changing the column temperature can sometimes improve selectivity.
Gas Chromatography (GC) Troubleshooting
ProblemQuestionPossible Causes & Solutions
Broad, Tailing Peaks Q4: In my GC analysis, the peak for this compound is broad and tailing. What could be the issue? A4: The high polarity and multiple hydroxyl groups of this compound can lead to poor peak shape in GC if not addressed properly. Possible Causes: * Analyte Adsorption: The polar hydroxyl groups can interact with active sites in the GC system (e.g., inlet liner, column). * Low Volatility: The compound may not be volatile enough for efficient gas-phase separation at the operating temperatures. Solutions: * Derivatization: This is the most effective solution. Derivatize the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) ethers.[6][7] * Use a Deactivated Inlet Liner: Ensure that a deactivated inlet liner is used to minimize active sites. * Optimize Temperature Program: A slower temperature ramp may improve peak shape.
No Peak Detected Q5: I am not detecting a peak for this compound in my GC-FID analysis. What should I check? A5: The absence of a peak could be due to several factors, from sample preparation to instrumental settings. Possible Causes: * Analyte Degradation: The compound may be degrading in the hot GC inlet. * Insufficient Volatility: The compound may not be reaching the detector. * Low Concentration: The concentration of the analyte in the sample may be below the detection limit of the instrument. Solutions: * Derivatization: As mentioned above, derivatization will increase the volatility and thermal stability of the analyte.[6] * Lower Inlet Temperature: A lower inlet temperature may prevent thermal degradation, but this needs to be balanced with ensuring efficient sample vaporization. * Check for Leaks: Ensure there are no leaks in the GC system. * Confirm Sample Concentration: Analyze a standard of known concentration to verify that the instrument is capable of detecting the analyte at the expected level.

Frequently Asked Questions (FAQs)

Q: What is the best starting approach for HPLC method development for this compound?

A: For a highly polar compound like this compound, a good starting point for reversed-phase HPLC would be a polar-endcapped or polar-embedded C18 column. Begin with a mobile phase of high aqueous content (e.g., 95% water with a suitable buffer and 5% acetonitrile or methanol) and then gradually increase the organic content to optimize retention and separation.

Q: Is derivatization always necessary for the GC analysis of this compound?

A: While not strictly mandatory in all cases, derivatization is highly recommended for the robust and reproducible GC analysis of this compound. The presence of three hydroxyl groups makes the molecule highly polar and prone to adsorption and thermal degradation in the GC system. Derivatization significantly improves its volatility and stability, leading to sharper peaks and more accurate quantification.[6][7]

Q: What type of detector is suitable for the analysis of this compound?

A: For HPLC, since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., < 210 nm) may be possible, but sensitivity might be limited.[8][9] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable for sensitive and universal detection.[8] For GC, a Flame Ionization Detector (FID) is a good choice for quantitative analysis, while Mass Spectrometry (MS) is ideal for identification.[10]

Q: How should I prepare my sample for analysis?

A: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For reversed-phase HPLC, it is best to dissolve the sample in the initial mobile phase to ensure good peak shape. For GC analysis after derivatization, the sample can be dissolved in a non-polar solvent like hexane.

Experimental Protocols

The following are generalized starting protocols for the chromatographic analysis of this compound. Optimization will likely be required for specific sample matrices and analytical goals.

Generalized HPLC-CAD Method
ParameterSuggested Condition
Column Polar-embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD)
Generalized GC-MS Method (with Derivatization)
ParameterSuggested Condition
Derivatization Evaporate 100 µL of sample in a vial under nitrogen. Add 50 µL of Pyridine and 100 µL of BSTFA + 1% TMCS. Cap and heat at 70°C for 30 minutes.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range m/z 40-500

Diagrams

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Chromatographic Peak peak_tailing Peak Tailing start->peak_tailing low_retention Low Retention start->low_retention broad_peaks Broad Peaks start->broad_peaks solution_ph Lower Mobile Phase pH peak_tailing->solution_ph solution_column Use End-Capped Column peak_tailing->solution_column solution_organic Decrease Organic in Mobile Phase low_retention->solution_organic solution_derivatize Derivatize Sample (GC) broad_peaks->solution_derivatize solution_temp Optimize Temperature Program broad_peaks->solution_temp

Caption: Troubleshooting workflow for common chromatographic issues.

GC_Derivatization_Workflow start Start: this compound Sample step1 Evaporate solvent under Nitrogen start->step1 step2 Add Pyridine and BSTFA + 1% TMCS step1->step2 step3 Heat at 70°C for 30 minutes step2->step3 step4 Inject into GC-MS step3->step4 end Result: Sharp, Symmetrical Peak step4->end

Caption: Workflow for GC sample derivatization.

References

p-Menthane-1,3,8-triol reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of p-menthane-1,3,8-triol (B599918).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and logical synthetic route to this compound is the dihydroxylation of α-terpineol. This can be achieved in a two-step process involving the epoxidation of the double bond in α-terpineol, followed by the hydrolysis of the resulting epoxide. Alternatively, a one-step dihydroxylation can be performed using a suitable oxidizing agent.

Q2: What are the potential side products in the synthesis of this compound from α-terpineol?

Several side products can form during the synthesis of this compound from α-terpineol, primarily due to the reaction conditions and the reactivity of the starting material and intermediates. Potential side products include:

  • Isomeric diols: Incomplete reaction during the hydrolysis of the epoxide can leave unreacted epoxide.

  • Dehydration products: Acidic conditions, particularly during epoxide hydrolysis, can lead to the dehydration of α-terpineol or the triol product, resulting in the formation of various p-menthadienes like limonene, terpinolene, and α- and γ-terpinene.[1]

  • Rearrangement products: Carbocation intermediates, especially under acidic conditions, can undergo rearrangements to form other terpene structures.

  • Over-oxidation products: If a strong oxidizing agent is used for dihydroxylation, further oxidation of the alcohol groups can occur, leading to the formation of ketones or carboxylic acids.

Q3: What are common impurities that might be found in the final this compound product?

Impurities in the final product can originate from the starting materials or be formed during the reaction and workup. Common impurities include:

  • Unreacted α-terpineol: Incomplete conversion will result in the presence of the starting material.

  • Solvent residues: Residual solvents used in the reaction or purification steps.

  • Isomeric p-menthane-1,3,8-triols: Depending on the stereoselectivity of the dihydroxylation reaction, a mixture of diastereomers may be formed.

  • By-products from side reactions: As listed in Q2, any of the side products that are not completely removed during purification can be present as impurities.

Q4: How can I purify the synthesized this compound?

Purification of this compound can be achieved through several standard laboratory techniques. The choice of method will depend on the scale of the reaction and the nature of the impurities. Common purification methods include:

  • Column chromatography: This is a highly effective method for separating the desired triol from nonpolar side products (like p-menthadienes) and unreacted α-terpineol. A silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a common mobile phase system.

  • Crystallization: If the synthesized this compound is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Distillation: While this compound is likely to have a high boiling point, vacuum distillation could be used to remove more volatile impurities. However, the risk of thermal degradation should be considered.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Inactive or insufficient reagent (e.g., oxidizing agent, acid). 4. Degradation of the product during workup.1. Increase reaction time or temperature (monitor for side product formation). 2. Optimize the reaction temperature based on literature for similar dihydroxylations. 3. Use fresh, high-quality reagents and ensure correct stoichiometry. 4. Use mild workup conditions, for example, avoiding strong acids if possible.
Presence of significant amounts of unreacted α-terpineol 1. Insufficient amount of the dihydroxylating agent. 2. Short reaction time.1. Ensure the dihydroxylating agent is added in the correct stoichiometric amount, or a slight excess. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time for complete conversion.
Formation of a complex mixture of side products (e.g., p-menthadienes) 1. Reaction temperature is too high. 2. Reaction conditions are too acidic.1. Lower the reaction temperature to minimize dehydration and rearrangement reactions. 2. Use a milder acid or a buffered system for the epoxide hydrolysis step.
Product is an oil instead of an expected solid 1. Presence of impurities depressing the melting point. 2. The specific stereoisomer formed is an oil at room temperature.1. Purify the product further using column chromatography. 2. Characterize the product using spectroscopic methods (NMR, IR, MS) to confirm its identity and isomeric purity.
Difficulty in separating the product from impurities 1. Similar polarities of the product and impurities.1. Optimize the mobile phase for column chromatography; a shallow gradient or isocratic elution might be necessary. 2. Consider derivatization of the triol to change its polarity for easier separation, followed by deprotection.

Experimental Protocols

Synthesis of this compound via Epoxidation of α-Terpineol and Subsequent Hydrolysis

This protocol is a representative method and may require optimization.

Step 1: Epoxidation of α-Terpineol

  • Dissolve α-terpineol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

Step 2: Hydrolysis of the Epoxide

  • Dissolve the crude epoxide in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add a catalytic amount of a dilute acid, such as perchloric acid or sulfuric acid.

  • Stir the mixture at room temperature and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

Synthesis_Pathway alpha_terpineol α-Terpineol epoxide p-Menthane-1,8-epoxy-3-ol alpha_terpineol->epoxide m-CPBA, DCM triol This compound epoxide->triol H₃O⁺

Caption: Synthesis pathway of this compound from α-terpineol.

Troubleshooting_Workflow start Experiment Start check_yield Low or No Yield? start->check_yield check_impurities Significant Impurities? check_yield->check_impurities No troubleshoot_yield Troubleshoot Yield: - Check Reagents - Optimize Conditions - Check Workup check_yield->troubleshoot_yield Yes success Successful Synthesis check_impurities->success No troubleshoot_purity Troubleshoot Purity: - Optimize Reaction Conditions - Improve Purification check_impurities->troubleshoot_purity Yes troubleshoot_yield->start Re-run Experiment troubleshoot_purity->start Re-run Experiment / Re-purify

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of p-Menthane-1,3,8-triol is not well-documented in publicly available scientific literature. Therefore, this technical support guide is based on a scientifically plausible, hypothetical synthetic route derived from established methods for the synthesis of structurally similar p-menthane (B155814) polyols. The troubleshooting advice and protocols are based on general principles of terpene chemistry and should be adapted and optimized for specific experimental conditions.

A plausible synthetic approach to this compound involves the stereoselective dihydroxylation of α-terpineol, a readily available starting material. This route leverages the existing tertiary alcohol at C8 and the double bond at C1 for introducing the remaining hydroxyl groups.

Hypothetical Synthesis Pathway

The proposed synthesis proceeds in two main stages:

  • Epoxidation of α-Terpineol: Formation of an epoxide across the C1-C2 double bond.

  • Acid-Catalyzed Hydrolysis: Ring-opening of the epoxide to yield the C1 and C2 hydroxyl groups, which, along with the existing C8 hydroxyl group, would form a p-menthane-1,2,8-triol. To achieve the target molecule, this compound, a starting material with a double bond between C2 and C3 would be more appropriate. However, given the prevalence of α-terpineol, an alternative hypothetical route is presented below involving allylic hydroxylation followed by dihydroxylation.

A more direct, albeit challenging, hypothetical route could be the dihydroxylation of a precursor like limonene, followed by hydration of the remaining double bond. For the purpose of this guide, we will focus on a route starting from α-terpineol, which already possesses the C8-hydroxyl group. A subsequent allylic hydroxylation at C3, followed by hydration of the C1-C2 double bond, presents a potential, though multi-step, pathway.

A simplified and more plausible approach for didactic purposes is the dihydroxylation of an appropriate p-menthene precursor. Let's consider the dihydroxylation of a hypothetical p-menthene-diol precursor.

For a more direct synthesis, we propose a hypothetical pathway starting from a precursor like p-menth-2-en-1-ol, followed by epoxidation and ring opening to install the hydroxyl groups at C2 and C3. Given the complexity and lack of a clear precursor, this guide will address general challenges in introducing hydroxyl groups into the p-menthane skeleton.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of polyhydroxylated p-menthanes, such as the proposed synthesis of this compound.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor solubility of the starting material.1. Use fresh reagents and ensure the catalyst (e.g., OsO₄, P450 enzyme) is active. 2. Gradually increase the reaction temperature in small increments, monitoring for product formation. 3. Extend the reaction time and monitor progress by TLC or GC. 4. Use a co-solvent system (e.g., t-butanol/water for dihydroxylations) to improve solubility.
Formation of Multiple Products (Low Selectivity) 1. Lack of regioselectivity in hydroxylation. 2. Lack of stereoselectivity. 3. Presence of side reactions (e.g., rearrangement, elimination).1. For chemical synthesis, consider using a directing group to guide the hydroxylation. For enzymatic reactions, protein engineering of the hydroxylase may be necessary.[1] 2. Employ a stereoselective reaction such as Sharpless Asymmetric Dihydroxylation, using the appropriate chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[2] 3. Lower the reaction temperature and ensure the pH is controlled, especially during acid-catalyzed steps.
Formation of Over-oxidized Byproducts (Ketones, Carboxylic Acids) 1. The oxidizing agent is too strong. 2. Prolonged reaction time or excessive temperature.1. If using permanganate, ensure the reaction is performed under cold, alkaline conditions. Consider using a milder reagent like OsO₄ with NMO as the co-oxidant.[3] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Product is Difficult to Purify 1. The product is highly polar and water-soluble. 2. The product co-elutes with byproducts during chromatography. 3. The product is an oil and does not crystallize.1. After aqueous workup, use a more polar solvent like ethyl acetate (B1210297) for extraction, or perform multiple extractions. Brine washes can reduce water content in the organic phase. 2. Use a different stationary phase (e.g., reversed-phase silica) or a different solvent system for flash chromatography. Preparative HPLC may be necessary.[4] 3. Attempt to form a crystalline derivative (e.g., an acetonide if there is a cis-diol) to facilitate purification. The derivative can be removed later.
Reaction Does Not Scale Up Well 1. Poor heat transfer in a larger reactor. 2. Inefficient mixing of multiphasic reactions. 3. Catalyst deactivation or poisoning on a larger scale.1. Ensure the reactor has adequate cooling capacity. Consider adding reagents slowly to control any exotherm. 2. Use a mechanical stirrer and ensure the stirring rate is sufficient for the reactor volume. 3. Perform catalyst screening at the larger scale. Ensure all reagents and solvents are of high purity to avoid introducing contaminants that could poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of this compound?

A1: While there is no established synthesis, a plausible starting material would be a p-menthane derivative that already contains one or two of the required hydroxyl groups or functionalities that can be readily converted to them. α-Terpineol is a common precursor for many hydroxylated p-menthanes as it already possesses the C8 hydroxyl group.[5] Another potential starting point is limonene, which has two double bonds that can be selectively functionalized.[2]

Q2: How can I control the stereochemistry at the new chiral centers?

A2: Controlling stereochemistry is a significant challenge. The most reliable method for introducing vicinal diols with high stereoselectivity is the Sharpless Asymmetric Dihydroxylation.[2] This reaction uses a catalytic amount of osmium tetroxide and a chiral quinine (B1679958) ligand to direct the hydroxylation to a specific face of the double bond. The choice of ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) determines which enantiomer of the diol is formed.

Q3: My final product is a thick, non-crystalline oil. How can I purify and characterize it?

A3: This is common for polyhydroxylated terpenes due to their high polarity and the potential for isomeric mixtures. For purification, flash chromatography with a polar eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) is a standard approach.[4] If this is insufficient, preparative High-Performance Liquid Chromatography (Prep-HPLC) on either normal or reversed-phase columns can offer better separation. For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) is essential for structure elucidation. Mass spectrometry will confirm the molecular weight.

Q4: I am seeing a significant amount of byproducts from autoxidation. How can I prevent this?

A4: Terpenes, especially those with double bonds like limonene, are susceptible to autoxidation in the presence of air.[6] To minimize this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also be beneficial. Store starting materials and products under an inert atmosphere and at low temperatures.

Q5: Are there any "green" or biocatalytic methods for this type of synthesis?

A5: Yes, biocatalysis is a promising approach for terpene hydroxylation. Cytochrome P450 monooxygenases are enzymes that can introduce hydroxyl groups into non-activated C-H bonds with high regio- and stereoselectivity.[1] While a specific enzyme for this compound synthesis has not been identified, exploring different P450s or engineering existing ones could provide a more sustainable synthetic route.[7]

Experimental Protocols

Note: The following is a hypothetical protocol for the synthesis of a p-menthane triol via dihydroxylation, which would need to be adapted and optimized.

Hypothetical Protocol: Asymmetric Dihydroxylation of a p-Menthene Precursor

This protocol is based on the Sharpless Asymmetric Dihydroxylation methodology.

Materials:

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a solution of tert-butanol and water (1:1, 100 mL).

  • AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 mmol) are added to the solvent mixture and stirred until both phases are clear.

  • The mixture is cooled to 0 °C in an ice bath.

  • The p-menthene precursor (1 mmol) is added to the stirred solution.

  • The reaction is stirred vigorously at 0 °C and its progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 6-24 hours), the reaction is quenched by the addition of solid sodium sulfite (1.5 g) and allowed to warm to room temperature, followed by stirring for 1 hour.

  • Ethyl acetate (100 mL) is added to the mixture, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with 2 M H₂SO₄, then with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure p-menthane triol.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G cluster_0 Reaction Outcome Analysis cluster_1 Troubleshooting Paths Start Reaction Complete: Analyze Crude Product (TLC, GC/MS, NMR) CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity/Selectivity Acceptable? CheckYield->CheckPurity Yes LowYield Low Yield Pathway CheckYield->LowYield No End Proceed to Scale-Up CheckPurity->End Yes LowPurity Low Purity/Selectivity Pathway CheckPurity->LowPurity No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Concentration) LowYield->OptimizeConditions CheckReagents Check Reagent/Catalyst Activity LowYield->CheckReagents OptimizeStereo Optimize Stereoselectivity (Change Ligand, Catalyst) LowPurity->OptimizeStereo OptimizePurification Optimize Purification Method (Solvents, Column Type) LowPurity->OptimizePurification OptimizeConditions->Start Re-run Reaction CheckReagents->Start Re-run Reaction OptimizeStereo->Start Re-run Reaction OptimizePurification->Start Re-run Reaction

Caption: Troubleshooting workflow for synthesis optimization.

Hypothetical Synthesis Pathway Diagram

G start α-Terpineol (Starting Material) step1 Step 1: Allylic Hydroxylation start->step1 intermediate1 p-Menth-1-ene-3,8-diol (Intermediate) step1->intermediate1 step2 Step 2: Dihydroxylation intermediate1->step2 product This compound (Target Product) step2->product reagent2 e.g., OsO₄, NMO or KMnO₄ (cold, dilute) reagent2->step2 reagent1 reagent1 reagent1->step1

Caption: A hypothetical multi-step synthesis pathway.

References

Technical Support Center: p-Menthane-1,3,8-triol Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Crystallization Issues

This guide addresses common problems encountered during the crystallization of p-Menthane-1,3,8-triol and similar polyol compounds.

FAQs and Troubleshooting Guides

Issue 1: The compound will not crystallize.

  • Question: I have prepared a saturated solution of this compound, but no crystals are forming, even after cooling. What should I do?

  • Answer: The absence of crystal formation is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a previous crystal of this compound, add a tiny amount to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

    • Reduced Temperature: If you have been cooling the solution at room temperature or in a refrigerator, try using an ice bath or a specialized cooling bath to achieve lower temperatures.

    • Solvent Evaporation: Slowly evaporate some of the solvent. This will increase the concentration of your compound and may induce crystallization. This can be done by passing a gentle stream of nitrogen or air over the solution.

    • Solvent Polarity Change: If you are using a single solvent system, you can try adding a "poor" solvent (one in which your compound is less soluble) dropwise until the solution becomes slightly turbid. This should be done while the solution is warm.

Issue 2: The compound "oils out" instead of crystallizing.

  • Question: When I cool my solution, a liquid or oily phase separates instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are some solutions:

    • Slower Cooling: Cool the solution more slowly to give the molecules time to orient themselves into a crystal lattice. You can insulate the flask to slow down the rate of cooling.

    • Use More Solvent: The solution may be too concentrated. Reheat the solution until the oil redissolves and add a small amount of additional hot solvent.

    • Change Solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point might be a better choice. Alternatively, using a solvent pair can sometimes prevent oiling out.

Issue 3: The crystals are too small or appear as a powder.

  • Question: My crystallization yielded very fine needles or a powder instead of larger crystals. How can I obtain larger crystals?

  • Answer: The formation of small crystals is often due to a high rate of nucleation. To encourage the growth of larger crystals:

    • Slower Cooling: Allow the solution to cool to room temperature as slowly as possible before moving it to a colder environment.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will lead to a slower crystal growth rate.

    • Minimize Agitation: Ensure the crystallizing solution is left in an undisturbed location, as vibrations can induce rapid nucleation.

Issue 4: The crystallized product is not pure.

  • Question: After crystallization, my this compound is still impure. What can I do?

  • Answer: Impurities can be trapped in the crystal lattice, especially if crystallization occurs too quickly.

    • Recrystallization: Perform a second crystallization using the same or a different solvent system. This is often the most effective way to improve purity.

    • Slow Down Crystallization: Rapid crystallization can trap impurities. Use the techniques mentioned above to slow down the crystal growth.

    • Washing: Ensure you wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual impurities from the surface.

Experimental Protocols

Note: The following protocol is for the crystallization of p-Menthane-3,8-diol and is provided as a reference due to the lack of a specific protocol for this compound. Researchers should adapt this protocol based on the observed properties of this compound.

Example Protocol: Crystallization of p-Menthane-3,8-diol from n-Heptane

This protocol is based on a published synthesis of p-Menthane-3,8-diol.[1]

  • Dissolution: Dissolve the crude p-Menthane-3,8-diol in a minimal amount of hot n-heptane. The solution should be heated to the boiling point of n-heptane (approximately 98°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation may begin during this step.

  • Low-Temperature Crystallization: Once the solution has reached room temperature, place it in a freezer or a cooling bath set to -50°C.

  • Incubation: Allow the solution to stand at -50°C for an extended period (e.g., 20 hours) to maximize crystal yield.[1]

  • Isolation: Quickly filter the cold solution through a pre-chilled Büchner funnel to isolate the crystals.

  • Washing: Wash the crystals with a small amount of ice-cold n-heptane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C10H20O3[2]
Molecular Weight 188.26 g/mol [2]
Appearance Oil[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage Temperature 2-8°C[3]

Table 2: Example Crystallization Conditions for p-Menthane-3,8-diol

ParameterConditionReference
Solvent n-Heptane[1]
Temperature -50°C[1]
Time 20 hours[1]
Yield ~80%[1]

Visualizations

Troubleshooting_Crystallization cluster_purity Purity Issues start Start: Saturated Solution no_crystals No Crystals Form start->no_crystals Cooling oiling_out Compound 'Oils Out' start->oiling_out Cooling small_crystals Crystals Too Small start->small_crystals Cooling impure_crystals Impure Crystals start->impure_crystals Crystals Formed action_scratch Action: Scratch / Seed no_crystals->action_scratch Try action_cool_slower Action: Cool Slower oiling_out->action_cool_slower Try action_more_solvent Action: Add More Solvent oiling_out->action_more_solvent Try small_crystals->action_cool_slower Try action_recrystallize Action: Recrystallize impure_crystals->action_recrystallize Solution success Successful Crystallization action_scratch->success action_cool_slower->success action_more_solvent->success action_recrystallize->success Experimental_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Dissolve Crude Product in Minimal Hot Solvent hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_rt Slowly Cool to Room Temperature hot_filtration->cool_rt cool_low_temp Cool to -50°C cool_rt->cool_low_temp filter Filter Crystals cool_low_temp->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry

References

Validation & Comparative

Comparative Analysis of p-Menthane-1,3,8-triol Stereoisomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of studies directly comparing the biological activities of the stereoisomers of p-Menthane-1,3,8-triol. This monoterpenoid has been identified as a natural product isolated from the herbs of Mentha canadensis L.[1][2]. However, to date, research investigating its potential therapeutic or other biological effects, and how these may differ between its various stereoisomeric forms, has not been published.

In contrast, the closely related compound, p-menthane-3,8-diol (B45773) (PMD), is a well-researched and widely used insect repellent. Extensive studies have been conducted to compare the efficacy of its stereoisomers, providing a valuable framework for understanding how stereochemistry can influence biological activity in this class of compounds.

This guide will, therefore, present a detailed comparative analysis of the biological activity of p-menthane-3,8-diol stereoisomers as a surrogate, illustrating the methodologies and data presentation requested. This information can serve as a valuable reference for researchers interested in the potential future investigation of this compound stereoisomers.

Comparative Insect Repellent Activity of p-Menthane-3,8-diol (PMD) Stereoisomers

The insect repellent activity of PMD stereoisomers has been evaluated against various mosquito species, with notable differences in efficacy observed depending on the target insect.

StereoisomerTarget SpeciesRepellency MetricResultReference
All four stereoisomersAnopheles gambiaeBiting deterrenceAll four stereoisomers were found to be equally active. Racemic blends and a diastereoisomeric mixture also showed equal repellency.[3][4]
(1R)-(+)-cis-PMDAedes albopictusRepellency IndexExhibited the highest and most prolonged repellency.
(1S)-(-)-cis-PMDAedes albopictusRepellency IndexShowed slightly lower repellency compared to the (1R)-(+)-cis isomer.
(1S)-(+)-trans-PMDAedes albopictusRepellency IndexDemonstrated a slight repellent effect.
(1R)-(-)-trans-PMDAedes albopictusRepellency IndexDemonstrated a slight repellent effect.

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the comparative analysis of PMD stereoisomer repellency.

Synthesis of p-Menthane-3,8-diol Stereoisomers

The stereoselective synthesis of PMD isomers is crucial for evaluating their individual biological activities. A common method involves the acid-catalyzed cyclization of citronellal (B1669106).

  • Materials: (R)- and (S)-citronellal, sulfuric acid, water, acetone (B3395972), diethyl ether, anhydrous magnesium sulfate, silica (B1680970) gel for column chromatography.

  • Synthesis of (+)-cis-p-Menthane-3,8-diol: (R)-Citronellal is added to a solution of sulfuric acid in a water and acetone mixture at -78 °C. The reaction is stirred for a specified time, followed by quenching with a saturated sodium bicarbonate solution. The product is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography.

  • Synthesis of other stereoisomers: Similar procedures are followed using the appropriate starting enantiomer of citronellal and adjusting reaction conditions (e.g., temperature) to favor the formation of the desired cis or trans isomer.

Mosquito Rearing

Standardized rearing of mosquitoes is essential for reproducible repellency assays.

  • Species: Aedes aegypti, Aedes albopictus, Anopheles gambiae.

  • Conditions: Larvae are reared in trays with deionized water and fed a diet of fish food. Pupae are transferred to cages for adult emergence. Adult mosquitoes are maintained on a 10% sucrose (B13894) solution and provided with a blood meal (e.g., bovine or human blood through a membrane feeding system) for egg production. The insectary is maintained at a controlled temperature (e.g., 27±1°C), relative humidity (e.g., 80±5%), and photoperiod (e.g., 12:12 h light:dark).

Repellency Assays
  • Arm-in-Cage Test: This is a standard method for evaluating the repellency of topical applications.

    • Human volunteers' arms are treated with a specific concentration of a PMD stereoisomer dissolved in a carrier solvent (e.g., ethanol). A control arm is treated with the solvent alone.

    • The treated arm is exposed to a cage containing a known number of female mosquitoes (e.g., 200) for a set period (e.g., 3 minutes).

    • The number of mosquito landings and/or probings (attempts to bite) is recorded.

    • The protection time is defined as the time from application until the first confirmed bite.

  • Y-Tube Olfactometer Assay: This method assesses the spatial repellency of a compound.

    • A Y-shaped glass tube is used, with a continuous airflow through each arm.

    • One arm contains a filter paper treated with a PMD stereoisomer, while the other arm contains a solvent-treated control.

    • Individual mosquitoes are released at the base of the Y-tube, and their choice of arm is recorded.

    • A significant preference for the control arm indicates repellency.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts involved in the comparative analysis of p-menthane (B155814) stereoisomers, the following diagrams are provided.

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_bioassay Repellency Bioassay cluster_analysis Data Analysis start Citronellal (R- or S-enantiomer) reaction Acid-Catalyzed Cyclization start->reaction purification Column Chromatography reaction->purification isomers Isolated PMD Stereoisomers purification->isomers assay Arm-in-Cage or Y-Tube Olfactometer isomers->assay rearing Mosquito Rearing rearing->assay data Quantitative Data (e.g., Protection Time) assay->data comparison Statistical Comparison data->comparison conclusion Determination of Relative Repellency comparison->conclusion

Workflow for Comparing PMD Stereoisomer Repellency.

signaling_pathway cluster_olfactory_system Mosquito Olfactory System cluster_cns Central Nervous System (CNS) pmd PMD Stereoisomer or Odorant Receptor (OR) in Antennae pmd->or Binds to orn Olfactory Receptor Neuron (ORN) or->orn Activates agl Antennal Lobe orn->agl Transmits Signal interneuron Projection Neuron agl->interneuron higher_brain Higher Brain Centers interneuron->higher_brain behavior Repellent Behavior (Avoidance) higher_brain->behavior Elicits

Proposed Signaling Pathway for PMD-Induced Repellency.

References

Unraveling the Stereochemistry of p-Menthane-1,3,8-triol: A Comparative Guide to Natural vs. Synthetic Structural Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide will provide researchers, scientists, and drug development professionals with an overview of the essential experimental protocols and data presentation required for the structural validation of p-Menthane-1,3,8-triol. The methodologies outlined are based on standard practices for the characterization of novel and known natural products and their synthetic analogues.

Structural and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that without a direct comparative study, it is presumed that a synthetically produced version, if stereochemically identical, would share these characteristics.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃PubChem
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diolPubChem
Molecular Weight 188.26 g/mol PubChem
Natural Source Mentha canadensis L.MedChemExpress[1]
CAS Number 155348-06-4PubChem[2]

Hypothetical Experimental Workflow for Structural Validation

The structural validation of a synthetic this compound against its natural counterpart would involve a multi-step process to confirm its identity, purity, and stereochemistry. The following diagram illustrates a typical experimental workflow.

G cluster_0 Natural Product Pathway cluster_1 Synthetic Pathway Isolation from Mentha canadensis Isolation from Mentha canadensis Purification (Chromatography) Purification (Chromatography) Isolation from Mentha canadensis->Purification (Chromatography) Structural Elucidation (Natural) Structural Elucidation (Natural) Purification (Chromatography)->Structural Elucidation (Natural) Comparative Analysis Comparative Analysis Structural Elucidation (Natural)->Comparative Analysis Synthesis of this compound Synthesis of this compound Purification (Chromatography/Crystallization) Purification (Chromatography/Crystallization) Synthesis of this compound->Purification (Chromatography/Crystallization) Structural Elucidation (Synthetic) Structural Elucidation (Synthetic) Purification (Chromatography/Crystallization)->Structural Elucidation (Synthetic) Structural Elucidation (Synthetic)->Comparative Analysis Structural Confirmation Structural Confirmation Comparative Analysis->Structural Confirmation

A typical workflow for the comparative structural validation of natural versus synthetic compounds.

Key Experimental Protocols for Structural Validation

The core of structural validation lies in the application of various analytical techniques. The data obtained from these methods for the synthetic compound must be identical to that of the natural product to confirm its structure. For related compounds like p-menthane-3,8,9-triol, techniques such as NMR and X-ray crystallography have been pivotal in determining the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): This technique provides information on the chemical environment, connectivity, and stereochemical arrangement of hydrogen atoms. Key parameters to compare would be chemical shifts (δ), coupling constants (J), and signal multiplicities.

  • ¹³C NMR (Carbon NMR): This provides information on the number and chemical environment of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular structure.

General Protocol:

  • Dissolve a pure sample (2-5 mg) of the natural or synthetic this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process and analyze the spectra to assign all proton and carbon signals and determine coupling constants.

  • Compare the spectra of the natural and synthetic samples for an exact match.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

General Protocol:

  • Introduce a solution of the sample into a mass spectrometer (e.g., via electrospray ionization - ESI).

  • Acquire the mass spectrum to determine the molecular ion peak [M+H]⁺ or [M+Na]⁺.

  • Perform HRMS analysis to obtain the exact mass, which should be consistent with the molecular formula C₁₀H₂₀O₃.

  • Analyze fragmentation patterns, which should be identical for both natural and synthetic samples.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

General Protocol:

  • Grow a single crystal of the synthetic this compound suitable for X-ray diffraction.

  • Mount the crystal on a diffractometer and collect diffraction data.

  • Solve and refine the crystal structure to determine the atomic coordinates and molecular geometry.

  • If a crystal of the natural product can also be obtained, a direct comparison of the crystal structures would provide the ultimate proof of structural identity.

The following diagram illustrates the logical relationship in the structural elucidation process using these techniques.

G cluster_0 Analytical Techniques Sample Sample NMR NMR Sample->NMR MS MS Sample->MS X-ray X-ray Sample->X-ray Structure Structure NMR->Structure Connectivity Stereochemistry MS->Structure Molecular Formula X-ray->Structure Absolute Configuration

Logical flow of structural elucidation using key analytical methods.

Conclusion

While a dedicated study directly comparing the structure of natural and synthetic this compound is not currently available, the established analytical techniques provide a clear path for such a validation. A combination of NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography would be required to unequivocally confirm that a synthetic sample is structurally identical to the natural product. The data presented in this guide, although based on standard methodologies for related compounds, offers a robust framework for researchers undertaking the synthesis and validation of this compound. Any future research that successfully synthesizes and validates the structure against the natural isolate would be a valuable contribution to the field of natural product chemistry.

References

Unveiling Specificity: A Comparative Guide to Cross-Reactivity in Therapeutic Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic antibody is paramount to its safety and efficacy. This guide provides a comparative analysis of cross-reactivity studies for two hypothetical therapeutic monoclonal antibodies, Product A and Product B, supported by experimental data and detailed methodologies. The objective is to illustrate how such studies can reveal crucial off-target binding profiles, thereby informing lead candidate selection and de-risking clinical development.

Cross-reactivity, the unintended binding of an antibody to proteins other than its intended target, can lead to a range of adverse effects, from mild immunogenic responses to severe toxicity. Therefore, rigorous assessment of off-target binding is a critical step in the development of all antibody-based therapeutics. This guide will delve into the methodologies used to assess cross-reactivity and present a clear comparison of the specificity profiles of two distinct therapeutic antibodies.

Data Presentation: A Head-to-Head Comparison of Off-Target Binding

The following table summarizes the quantitative data from a hypothetical cross-reactivity screening of Product A, an anti-TNF-alpha antibody, and Product B, an anti-EGFR antibody, against a panel of selected off-target proteins using a protein microarray. The data is presented as a normalized signal intensity, where a higher value indicates stronger binding.

Target ProteinProduct A (Anti-TNF-alpha) Signal IntensityProduct B (Anti-EGFR) Signal Intensity
On-Target
TNF-alpha985050
EGFR459950
Off-Target Panel
Integrin alpha-515075
Carbonic Anhydrase II80120
Cyclin D16585
Serum Albumin250300
GAPDH4060
VEGFR2120850
PD-L195110
CTLA-410590

Experimental Protocols: Methodologies for Assessing Cross-Reactivity

The data presented in this guide was generated using a combination of protein microarray analysis and immunohistochemistry (IHC), two of the most common and robust methods for evaluating antibody specificity.

Protein Microarray Protocol

Protein microarrays enable the high-throughput screening of an antibody against thousands of purified human proteins in a single experiment.

  • Array Preparation: A high-density protein microarray, containing thousands of unique, purified human proteins spotted onto a nitrocellulose-coated slide, is used.

  • Blocking: The microarray is incubated with a blocking buffer (e.g., 5% BSA in PBS-T) for 1 hour at room temperature to prevent non-specific binding of the antibody to the slide surface.

  • Antibody Incubation: The therapeutic antibodies (Product A and Product B) are diluted to a final concentration of 1 µg/mL in the blocking buffer. The microarray is then incubated with the diluted antibody solution overnight at 4°C with gentle agitation.

  • Washing: The microarray is washed three times with a wash buffer (e.g., PBS-T) to remove any unbound antibody.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated anti-human IgG) is added to the microarray and incubated for 1 hour at room temperature, protected from light.

  • Final Washing: The microarray is washed three times with the wash buffer and once with distilled water to remove any unbound secondary antibody.

  • Data Acquisition and Analysis: The microarray is scanned using a laser scanner, and the fluorescence intensity of each spot is quantified. The signal intensities are then normalized to control for variations in protein spotting and slide surface chemistry. A positive "hit" is typically defined as a signal that is a certain number of standard deviations above the background.

Immunohistochemistry (IHC) Protocol for Tissue Cross-Reactivity

IHC is used to assess the binding of an antibody to a comprehensive panel of normal human tissues, providing valuable information about potential on-target and off-target binding in a physiological context.

  • Tissue Preparation: A panel of frozen normal human tissues (typically 32 different tissues) is sectioned to a thickness of 5-10 µm and mounted on glass slides.

  • Fixation and Permeabilization: The tissue sections are fixed with a suitable fixative (e.g., cold acetone) and then permeabilized with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) to allow the antibody to access intracellular antigens.

  • Blocking: The tissue sections are incubated with a blocking solution (e.g., 10% normal goat serum in PBS) to block non-specific binding sites.

  • Primary Antibody Incubation: The therapeutic antibodies (Product A and Product B) are applied to the tissue sections at a predetermined optimal concentration and incubated for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: The slides are washed with PBS to remove unbound primary antibody.

  • Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is added. A chromogenic substrate (e.g., DAB) is then applied, which produces a colored precipitate at the site of antibody binding.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei and then dehydrated and mounted with a coverslip.

  • Microscopic Evaluation: A board-certified pathologist examines the slides to identify the specific cell types and subcellular locations of any staining and to score the intensity of the staining.

Mandatory Visualization: Diagrams of Key Processes

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

EGFR Signaling Pathway

Cross_Reactivity_Workflow start Start: Therapeutic Antibody Candidate protein_microarray Protein Microarray Screening (High-throughput off-target identification) start->protein_microarray data_analysis Data Analysis (Identify potential off-target hits) protein_microarray->data_analysis ihc Immunohistochemistry (IHC) (Tissue cross-reactivity confirmation) data_analysis->ihc pathology_review Pathology Review (Assess on- and off-target binding in tissues) ihc->pathology_review risk_assessment Risk Assessment (Evaluate potential for adverse effects) pathology_review->risk_assessment decision Go/No-Go Decision for Clinical Development risk_assessment->decision decision->start No-Go (Re-engineer or select new candidate) end End: Lead Candidate Selected decision->end Go

Cross-Reactivity Experimental Workflow

Logical_Relationship product_a Product A (Anti-TNF-alpha) on_target On-Target Binding (High Specificity) product_a->on_target off_target Off-Target Binding (Potential Cross-Reactivity) product_a->off_target product_b Product B (Anti-EGFR) product_b->on_target product_b->off_target safety Favorable Safety Profile on_target->safety risk Potential for Adverse Events off_target->risk

Logical Relationship of Comparison

Safety Operating Guide

Essential Guide to the Safe Disposal of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: December 2025

I. Risk Assessment and Chemical Profile

Before initiating any disposal procedure, a comprehensive risk assessment must be conducted. The known characteristics of p-Menthane-1,3,8-triol are summarized in the table below.

PropertyValue
Chemical Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol
Molecular Formula C10H20O3
CAS Number 155348-06-4
Physical Description Presumed to be a solid or oil
Known Hazards Not well-documented. Assume mild irritant.

Note: The hazard profile of this compound is not extensively documented. Therefore, it is prudent to handle it with the standard precautions for laboratory chemicals of unknown toxicity.

II. General Disposal Procedures

Given the lack of specific data for this compound, the following general procedures for the disposal of non-hazardous or minimally characterized laboratory chemicals should be followed. These procedures are based on established safety protocols and information for structurally similar compounds.

Step 1: Personal Protective Equipment (PPE)

Ensure appropriate PPE is worn at all times during handling and disposal. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation

Properly segregate this compound waste from other waste streams.

  • Solid Waste: Collect any solid this compound or contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a sealed, labeled, and appropriate chemical waste container. Do not mix with other solvent waste unless compatibility has been confirmed.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Container Labeling

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste" (or as determined by your institution's EHS)

  • The full chemical name: "this compound"

  • CAS Number: "155348-06-4"

  • The primary hazard(s) (e.g., "Mild Irritant," "Caution: Handle with Care")

  • Accumulation start date

Step 4: Storage

Store the sealed and labeled waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 5: Final Disposal

Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Under no circumstances should this compound or its solutions be disposed of down the drain.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE start->ppe assess Assess Waste Form solid Solid Waste assess->solid Solid liquid Liquid Waste assess->liquid Liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid ppe->assess storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for Professional Disposal via EHS storage->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for this compound.

IV. Information on a Structurally Similar Compound: p-Menthane-3,8-diol

While not the same compound, safety data for the related chemical, p-Menthane-3,8-diol, can provide some insight into the potential disposal considerations. For p-Menthane-3,8-diol, the following disposal methods are generally recommended:

  • Licensed Chemical Destruction Plant: The material can be sent to a facility that is licensed for chemical destruction.

  • Controlled Incineration: Incineration with flue gas scrubbing is a possible disposal method.

  • Prohibited Disposal Methods: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems. [1]

  • Container Disposal: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill. Combustible packaging may be incinerated.[1]

It is crucial to re-emphasize that this information is for a different, though structurally related, compound and should be used only as a supplementary guide for a formal risk assessment conducted by a qualified professional. The final disposal plan for this compound must be in accordance with local, state, and federal regulations and institutional policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.